molecular formula C37H42N4O7 B11932026 VHL Ligand-Linker Conjugates 17

VHL Ligand-Linker Conjugates 17

Número de catálogo: B11932026
Peso molecular: 654.8 g/mol
Clave InChI: FRIZMJMVXZSQGB-MNHGUUTPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

VHL Ligand-Linker Conjugates 17 is a useful research compound. Its molecular formula is C37H42N4O7 and its molecular weight is 654.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C37H42N4O7

Peso molecular

654.8 g/mol

Nombre IUPAC

4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1

Clave InChI

FRIZMJMVXZSQGB-MNHGUUTPSA-N

SMILES isomérico

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O

SMILES canónico

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O

Origen del producto

United States

Foundational & Exploratory

role of VHL in ubiquitin-proteasome system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of VHL in the Ubiquitin-Proteasome System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical component of the cellular oxygen-sensing machinery and a key player in the ubiquitin-proteasome system (UPS). It functions as the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, which targets specific proteins for proteasomal degradation. The most well-characterized substrate of the VHL E3 ligase is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. The oxygen-dependent degradation of HIF-α orchestrated by pVHL is fundamental to cellular adaptation to hypoxia and its dysregulation is a hallmark of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This guide provides a detailed technical overview of the VHL E3 ligase complex, its mechanism of action, key quantitative metrics, detailed experimental protocols for its study, and its role as a therapeutic target.

The Ubiquitin-Proteasome System (UPS) and VHL's Place

The UPS is the primary mechanism for controlled degradation of most intracellular proteins, regulating essential cellular processes such as cell cycle progression, signal transduction, and quality control.[1] The system operates through a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[1][2]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2]

  • E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and, in conjunction with an E2, catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the substrate.[2]

The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain (most commonly linked via lysine 48), which acts as a degradation signal for the 26S proteasome.[2] The human genome encodes over 600 E3 ligases, conferring high specificity to the degradation process.[3] The VHL protein is the substrate-binding component of a major E3 ligase complex, placing it at the crucial step of substrate recognition.[4][5]

The VHL E3 Ubiquitin Ligase Complex (VCB-CUL2)

The VHL protein does not act alone; it is the core of a multi-subunit complex analogous to the Skp1-Cdc53/CUL1-F-box (SCF) family of E3 ligases.[6] This complex, often referred to as ECV (Elongin C-Elongin B-CUL2-VHL) or VCB-CUL2 (VHL-Elongin C-Elongin B-CUL2), consists of:

  • Von Hippel-Lindau Protein (pVHL): The substrate recognition subunit. It has two primary domains: an α-domain that binds Elongin C and a β-domain that directly interacts with the substrate.[6][7]

  • Elongin C and Elongin B: Adaptor proteins that form a stable heterodimer. Elongin C binds directly to the α-domain of pVHL, bridging it to the rest of the complex.[6][8]

  • Cullin 2 (CUL2): A scaffold protein that links the substrate recognition unit (VHL-Elongin B/C) to the catalytic core.[6][9]

  • Rbx1 (Ring-box protein 1): A RING finger protein that binds to the C-terminus of CUL2 and recruits the ubiquitin-loaded E2 conjugating enzyme (e.g., Ubc5).[6][10]

The assembly of this complex is essential for its ligase activity. Mutations that disrupt the interaction between pVHL and Elongin C or between pVHL and its substrate abrogate its tumor suppressor function.[7]

VHL_E3_Ligase_Complex cluster_VCB Substrate Recognition Module (VCB) cluster_Catalytic Catalytic Module VHL pVHL (Substrate Receptor) EloC Elongin C VHL->EloC α-domain binding Substrate Substrate (e.g., HIF-1α) VHL->Substrate β-domain binding EloB Elongin B EloC->EloB CUL2 CUL2 (Scaffold) EloC->CUL2 links to scaffold Rbx1 Rbx1 (RING Finger) CUL2->Rbx1 C-terminus binding E2 E2~Ub Rbx1->E2 recruits

Figure 1: Assembly of the VHL E3 Ubiquitin Ligase Complex.

The VHL-HIF-α Signaling Pathway: An Oxygen-Sensing Mechanism

The canonical and most critical function of the VHL E3 ligase is the regulation of HIF-α subunits (HIF-1α and HIF-2α). This process forms the core of the cellular response to changes in oxygen availability.

Under Normoxic Conditions (Sufficient Oxygen):

  • Prolyl Hydroxylation: HIF-α subunits are continuously synthesized but are targeted for immediate degradation. Specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-α (Pro402 and Pro564 in HIF-1α) are hydroxylated by HIF prolyl hydroxylases (PHDs, also known as EglNs).[1][11] These enzymes require oxygen, iron (Fe²⁺), and α-ketoglutarate as co-factors.

  • VHL Recognition: The resulting hydroxyproline (B1673980) creates a high-affinity binding site for the β-domain of pVHL.[4][12]

  • Ubiquitination: The VCB-CUL2 complex recruits an E2-conjugating enzyme, leading to the polyubiquitination of HIF-α.[13]

  • Proteasomal Degradation: The polyubiquitinated HIF-α is recognized and degraded by the 26S proteasome, keeping its cellular levels extremely low.[14]

Under Hypoxic Conditions (Low Oxygen):

  • PHD Inactivation: The lack of molecular oxygen inhibits PHD enzyme activity.

  • HIF-α Stabilization: HIF-α is no longer hydroxylated and thus escapes recognition by pVHL.[15]

  • Transcriptional Activation: Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.

  • Cellular Response: This leads to the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and anaerobic metabolism (e.g., GLUT1), promoting adaptation and survival in low-oxygen environments.[16]

Loss-of-function mutations in VHL disrupt this pathway, leading to the constitutive stabilization of HIF-α even in the presence of oxygen, a state known as "pseudohypoxia," which drives tumorigenesis.[6]

VHL_HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) HIFa_N HIF-α PHD PHD Enzymes HIFa_N->PHD O₂, Fe²⁺ HIFa_OH HIF-α-OH PHD->HIFa_OH VHL_Complex_N VHL E3 Ligase HIFa_OH->VHL_Complex_N Recognition HIFa_Ub HIF-α-(Ub)n VHL_Complex_N->HIFa_Ub Polyubiquitination Ub Ubiquitin Ub->VHL_Complex_N Proteasome_N 26S Proteasome HIFa_Ub->Proteasome_N Degradation Degradation Proteasome_N->Degradation HIFa_H HIF-α PHD_H PHD Enzymes (Inactive) HIFa_H->PHD_H No O₂ HIF_Dimer HIF-α/HIF-1β Dimer HIFa_H->HIF_Dimer Stabilization HIFb HIF-1β HIFb->HIF_Dimer Nucleus Nucleus HIF_Dimer->Nucleus HRE HRE (DNA) Nucleus->HRE Binds Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Transcription HIFa_prod HIF-α Synthesis HIFa_prod->HIFa_N HIFa_prod->HIFa_H

Figure 2: The VHL-HIF-α oxygen sensing pathway.

Quantitative Data Summary

Precise quantitative measurements are essential for understanding the VHL-HIF-α interaction and for the development of targeted therapeutics.

Table 1: Protein Half-Life and Ubiquitination Rate

Parameter Description Value Reference
HIF-1α Half-Life VHL-dependent degradation under normoxia. < 5 - 8 minutes [6][14][17]
HIF-1α/FLuc Half-Life Rapid clearance component measured by a reporter system. ~ 4 - 6 minutes [18]
CODD Half-Life Increase Increase in half-life of the HIF-1α C-terminal ODD upon inhibition of neddylation (which activates the VHL complex). 6-fold [5]

| Ubiquitination Rate | Increase in the rate of HIF-1α ubiquitination by the VHL complex upon neddylation of CUL2. | > 10-fold |[5] |

Table 2: Binding Affinities and Inhibitor Potency

Compound/Molecule Assay Type Value (IC₅₀ / Kd) Reference
FAM-DEALA-Hyp-YIPD (Fluorescent HIF-1α peptide) Fluorescence Polarization Kd = 560 nM [19]
DEALA-Hyp-YIPD (Non-fluorescent HIF-1α peptide) Fluorescence Polarization IC₅₀ = 0.91 µM [4]
DEALA-Hyp-YIPD (Non-fluorescent HIF-1α peptide) Isothermal Titration Calorimetry (ITC) Kd = 180 nM [4]
Compound 15 (Small molecule VHL inhibitor) Fluorescence Polarization IC₅₀ = 4.1 µM [4]
Compound 15 (Small molecule VHL inhibitor) Isothermal Titration Calorimetry (ITC) Kd = 5.4 µM [4]
Compound 51 (Optimized small molecule VHL inhibitor) Fluorescence Polarization IC₅₀ = 0.9 µM [20]
Compound 9 (Small molecule VHL inhibitor from screening) Fluorescence Polarization IC₅₀ = 2.0 µM [21]

| VH032 (VHL ligand for PROTACs) | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM |[22] |

Detailed Experimental Protocols

Studying the VHL-UPS pathway involves a range of biochemical and cell-based assays.

Immunoprecipitation (IP) of VHL and Western Blot for HIF-α

This protocol is used to determine if VHL and HIF-α interact in a cellular context.

Methodology:

  • Cell Lysis: Culture cells (e.g., HEK293T or VHL-reconstituted 786-O cells) under desired conditions (normoxia, hypoxia, or drug treatment). Wash cells with cold PBS and lyse on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9][23]

  • Lysate Preparation: Scrape cells and collect lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against VHL (e.g., 1:100 dilution) to the pre-cleared lysate.[24] Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution & SDS-PAGE: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute proteins. Load the supernatant onto a 4-12% SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL (Enhanced Chemiluminescence) substrate to visualize the protein bands.

IP_WB_Workflow start Cultured Cells lysis Lyse cells in RIPA Buffer start->lysis centrifuge1 Centrifuge to clear debris lysis->centrifuge1 preclear Pre-clear lysate with Protein A/G beads centrifuge1->preclear ip Incubate with anti-VHL antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads (3-5 times) capture->wash elute Elute proteins with SDS buffer wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (5% milk) transfer->block primary_ab Incubate with anti-HIF-1α antibody block->primary_ab secondary_ab Incubate with HRP-secondary antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect result Visualize Co-IP'd HIF-1α Band detect->result

Figure 3: Workflow for VHL Co-Immunoprecipitation and HIF-α Western Blot.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the VHL complex to ubiquitinate its substrate.

Methodology:

  • Reagent Preparation:

    • E1 Enzyme: Purified recombinant Uba1.

    • E2 Enzyme: Purified recombinant Ubc5a.[16]

    • Ubiquitin: Purified recombinant GST-ubiquitin or wild-type ubiquitin.[16]

    • E3 Ligase: Reconstituted and purified 5-subunit VHL complex (VHL, EloB, EloC, CUL2, Rbx1) from baculovirus-infected Sf21 cells, or immunoprecipitated VHL complex from mammalian cells.[16]

    • Substrate: In vitro translated, ³⁵S-labeled HIF-1α (or a fragment containing the ODDD).[13]

    • Reaction Buffer: Include an ATP-regenerating system.[13]

  • Reaction Assembly: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, E3 ligase complex, and the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Resolve the reaction products by SDS-PAGE.

    • Dry the gel and expose it to X-ray film (autoradiography).

    • A "ladder" of higher molecular weight bands above the substrate band indicates the successful addition of multiple ubiquitin molecules.[13]

Cell-Based HIF-1α Degradation Assay (Cycloheximide Chase)

This assay measures the in-cell half-life of a protein.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293) and grow to ~80% confluency. If studying hypoxic stabilization, first incubate cells in a hypoxic chamber (1% O₂) for 4-6 hours to allow HIF-1α to accumulate.

  • Inhibition of Protein Synthesis: Add cycloheximide (B1669411) (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block new protein synthesis.[5][25]

  • Time Course: Return cells to normoxic conditions (if pre-treated with hypoxia). Harvest cells at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • Lysis and Western Blot: Lyse the cells at each time point and prepare lysates. Perform Western blotting for HIF-1α as described in Protocol 5.1. Use a loading control (e.g., Actin or ERK) to normalize protein levels.

  • Quantification: Use densitometry to quantify the HIF-1α band intensity at each time point, normalized to the loading control. Plot the relative intensity versus time to determine the protein's half-life.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding affinity and kinetics between a ligand and an analyte.

Methodology:

  • Chip Preparation: Choose a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[26]

  • Ligand Immobilization: Immobilize the purified VCB complex (the ligand) onto the activated chip surface via amine coupling. Aim for a surface density that will yield a detectable signal without mass transport limitations.[8][26]

  • Analyte Injection: Prepare a series of dilutions of the analyte (e.g., a hydroxylated HIF-1α peptide or a small molecule inhibitor) in running buffer. Inject the analyte solutions sequentially over the ligand-immobilized surface at a constant flow rate.[10]

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding. This generates a sensorgram showing association (during injection) and dissociation (after injection) phases.[27]

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next injection.[28]

  • Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

VHL as a Therapeutic Target

The central role of the VHL/HIF axis in cancer has made it a prime target for drug development.

  • HIF-2α Inhibitors: Given that HIF-2α, not HIF-1α, is the primary driver in VHL-defective ccRCC, allosteric inhibitors that bind to and inactivate HIF-2α have been developed. Belzutifan is a notable example, now approved for treating VHL disease-associated ccRCC and other tumors.[4]

  • VHL-HIF Interaction Inhibitors: Small molecules designed to competitively inhibit the binding of hydroxylated HIF-α to pVHL can stabilize HIF.[3][19] While counterintuitive for cancer, this approach is being explored to treat conditions like anemia and ischemia by promoting the production of erythropoietin (EPO), a HIF target gene.[3]

  • PROTACs (Proteolysis-Targeting Chimeras): VHL has become one of the most widely used E3 ligases in the field of Targeted Protein Degradation (TPD). PROTACs are heterobifunctional molecules with one end that binds to a VHL ligand and the other end that binds to a protein of interest (POI). A flexible linker connects the two ends. This molecule brings the POI into close proximity with the VHL E3 ligase, inducing the ubiquitination and subsequent degradation of the POI. This technology allows for the degradation of proteins previously considered "undruggable."[13][29] The design of the linker is critical for the efficacy of the PROTAC.[22][30]

Conclusion

The Von Hippel-Lindau protein is a master regulator within the ubiquitin-proteasome system, acting as the critical specificity factor for an E3 ligase that controls the cellular response to oxygen. Its role in targeting HIF-α for degradation is a cornerstone of tumor suppression, and its dysfunction is a direct driver of malignancy. A deep, quantitative understanding of this pathway, enabled by the experimental techniques detailed herein, has not only illuminated fundamental cell biology but has also paved the way for innovative therapeutic strategies, from direct HIF inhibition to the revolutionary field of targeted protein degradation. Continued research into the VHL complex and its substrates will undoubtedly uncover new biological insights and therapeutic opportunities.

References

A Technical Guide to the Discovery and Design of Novel VHL E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and design of novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the underlying biological pathways, experimental screening and validation techniques, and computational approaches that are pivotal in the development of VHL-targeted therapeutics, including the highly significant class of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The VHL E3 Ligase and Its Therapeutic Relevance

The von Hippel-Lindau protein (VHL) is the substrate-recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[3] The discovery of small molecules that can bind to VHL has been a significant advancement in drug discovery, enabling the development of both inhibitors of the VHL/HIF-1α interaction and VHL-recruiting PROTACs for targeted protein degradation.[1][4]

The VHL/HIF-1α Signaling Pathway

Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. As a result, VHL cannot bind to HIF-1α, which then accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHDs PHDs (+O2) HIF1a->PHDs HIF1a_OH HIF-1α (OH) PHDs->HIF1a_OH Hydroxylation VHL_complex VHL E3 Ligase (VHL, EloB, EloC, Cul2, Rbx1) HIF1a_OH->VHL_complex Recognition Ub Ubiquitin HIF1a_OH->Ub Poly-ubiquitination Proteasome Proteasome HIF1a_OH->Proteasome Targeting VHL_complex->HIF1a_OH Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHDs_inactive PHDs (-O2) HIF1a_hypoxia->PHDs_inactive HIF1a_stabilized HIF-1α (Stabilized) HIF1a_hypoxia->HIF1a_stabilized Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Activates

VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.

Strategies for Novel VHL Ligand Discovery

The identification of new VHL ligands primarily relies on a combination of high-throughput screening, fragment-based approaches, and structure-based design.

High-Throughput Screening (HTS)

HTS campaigns involve the screening of large compound libraries to identify "hits" that modulate the VHL/HIF-1α interaction. These assays are typically fluorescence-based for rapid and sensitive detection.

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful method for identifying low-molecular-weight fragments that bind to VHL. These fragments serve as starting points for the development of more potent and drug-like molecules through chemical elaboration. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy are crucial for detecting the weak binding of these fragments.

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the VHL-ligand complex, typically determined by X-ray crystallography, to guide the rational design of more potent and selective inhibitors. This approach allows for the optimization of ligand-protein interactions at an atomic level.

Computational Approaches

In silico methods, such as virtual screening and molecular docking, are employed to screen vast virtual compound libraries and predict the binding modes and affinities of potential ligands. Molecular dynamics simulations can further refine these predictions and provide insights into the dynamic nature of the VHL-ligand interaction.

Ligand_Discovery_Workflow cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (HTS or Fragment) Primary_Assay Primary Assay (e.g., FP, TR-FRET) Compound_Library->Primary_Assay Virtual_Screening Virtual Screening Virtual_Screening->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Biophysical_Assays Biophysical Assays (ITC, SPR) Hit_Compounds->Biophysical_Assays Structural_Biology Structural Biology (X-ray Crystallography) Biophysical_Assays->Structural_Biology Validated_Hits Validated Hits Structural_Biology->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies In_Vitro_Assays In Vitro Cellular Assays SAR_Studies->In_Vitro_Assays Lead_Compound Lead Compound In_Vitro_Assays->Lead_Compound

General workflow for the discovery of novel VHL ligands.

Quantitative Data of Representative VHL Ligands

The following table summarizes the binding affinities of several well-characterized VHL ligands. The development of these compounds has progressed from initial hits with micromolar affinity to highly potent ligands with nanomolar binding constants.

LigandAssay TypeBinding Affinity (Kd or IC50)Reference
Compound 1 ITCIC50 = 4.1 µM[5]
Compound 2 ITCIC50 = 1.8 µM[5]
VH032 FPKd = 185 nM[5]
VH101 FPKd = 44 nM[5]
Ligand 14a ITCKd = 185 ± 7 nM[6]
MZ1 (binary) SPRKd = 69 nM[7]
GNE7599 Not SpecifiedPotent VHL ligand[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful identification and characterization of novel VHL ligands.

Protein Expression and Purification of VCB Complex

Successful biophysical and structural studies are contingent on the availability of high-quality, purified VHL in complex with Elongin B and Elongin C (VCB).

Protocol Outline:

  • Expression: Co-express human VHL (amino acids 54-213), Elongin B (full-length), and Elongin C (full-length) in E. coli, often with an affinity tag (e.g., His-tag) on one of the proteins.

  • Lysis: Harvest the cells and lyse them using sonication or high-pressure homogenization in a suitable lysis buffer (e.g., Tris-HCl, NaCl, imidazole, and protease inhibitors).

  • Affinity Chromatography: Purify the VCB complex from the clarified lysate using Ni-NTA affinity chromatography if a His-tag is present.

  • Ion-Exchange Chromatography: Further purify the complex using ion-exchange chromatography (e.g., anion exchange) to remove nucleic acid and protein contaminants.

  • Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to obtain a homogenous VCB complex and to buffer-exchange into the appropriate buffer for downstream applications.

  • Quality Control: Assess the purity and integrity of the complex using SDS-PAGE and confirm its identity via mass spectrometry.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to monitor molecular interactions in real-time and is well-suited for HTS of VHL inhibitors.

Principle: The assay measures the change in the polarization of fluorescently labeled HIF-1α peptide upon binding to the VCB complex. Small, rapidly tumbling fluorescent peptides have low polarization, while the larger, slower-tumbling VCB-peptide complex exhibits high polarization. Unlabeled ligands that compete with the fluorescent peptide for binding to VCB will cause a decrease in polarization.

Protocol Outline:

  • Reagents: Purified VCB complex, fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD), assay buffer (e.g., PBS with 0.01% Triton X-100), and test compounds.

  • Assay Plate Preparation: In a 384-well black plate, add the test compounds at various concentrations.

  • Reaction Mixture: Prepare a reaction mixture containing the VCB complex and the fluorescent peptide at final concentrations optimized for a robust signal window.

  • Incubation: Add the reaction mixture to the wells containing the compounds and incubate at room temperature to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

  • Sample Preparation: Prepare the purified VCB complex in the sample cell and the ligand in the injection syringe, both in the same, thoroughly degassed buffer to minimize heats of dilution.

  • Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, injection volume, and spacing between injections.

  • Titration: Perform a series of small injections of the ligand into the VCB solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.[7]

Protocol Outline:

  • Immobilization: Covalently immobilize the purified VCB complex onto a sensor chip surface.

  • Analyte Injection: Inject the ligand (analyte) at various concentrations over the sensor surface and a reference surface (to subtract non-specific binding).

  • Binding and Dissociation: Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. After the association phase, flow buffer over the chip to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the ligand surface.

  • Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust and sensitive assay for HTS that minimizes interference from compound fluorescence and scattered light.

Principle: The assay typically involves a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Cy5) conjugated to interacting partners. When the donor and acceptor are in close proximity due to a binding event, excitation of the donor leads to energy transfer to the acceptor, which then emits light at its characteristic wavelength.

Protocol Outline for VHL Auto-Ubiquitination: [8][9]

  • Reagents: E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5b), VHL complex, ATP, and a mixture of Europium-labeled ubiquitin and Cy5-labeled ubiquitin.[8][9]

  • Reaction Setup: In a microplate, combine the enzymes, VHL complex, and test compounds.

  • Initiation: Start the reaction by adding ATP and the TR-FRET ubiquitin mix.

  • Incubation: Incubate the reaction at room temperature or 30°C to allow for auto-ubiquitination of the VHL complex, bringing the donor and acceptor-labeled ubiquitins into close proximity on the polyubiquitin (B1169507) chains.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the inhibitory effect of the compounds.

X-ray Crystallography

Determining the crystal structure of a VHL-ligand complex provides invaluable atomic-level information about the binding mode, guiding further ligand optimization.

Protocol Outline:

  • Crystallization: Screen for crystallization conditions for the purified VCB complex in the presence of the ligand (co-crystallization) or soak the ligand into pre-formed VCB crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available.

  • Model Building and Refinement: Build a model of the VCB-ligand complex into the electron density map and refine the structure to obtain a high-resolution model.

Computational Drug Design Workflow

Computational methods play an integral role in accelerating the discovery of novel VHL ligands.

Computational_Workflow cluster_setup Preparation & Setup cluster_screening Virtual Screening & Scoring cluster_refinement Refinement & Validation Protein_Prep Protein Structure Preparation (VHL) Binding_Site_ID Binding Site Identification Protein_Prep->Binding_Site_ID Ligand_Library_Prep Ligand Library Preparation Docking Molecular Docking Ligand_Library_Prep->Docking Binding_Site_ID->Docking Scoring Scoring & Ranking Docking->Scoring Hit_Selection Hit Selection Scoring->Hit_Selection MD_Simulations Molecular Dynamics Simulations Hit_Selection->MD_Simulations Free_Energy_Calc Binding Free Energy Calculations MD_Simulations->Free_Energy_Calc Experimental_Validation Experimental Validation Free_Energy_Calc->Experimental_Validation

A typical computational workflow for VHL ligand discovery.

Conclusion

The discovery and design of novel VHL E3 ligase ligands is a multidisciplinary endeavor that has already yielded powerful chemical tools and promising therapeutic candidates. The continued integration of advanced screening technologies, biophysical methods, structural biology, and computational chemistry will undoubtedly lead to the development of next-generation VHL ligands with improved potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeting this critical E3 ligase.

References

The Linchpin of Targeted Protein Degradation: A Technical Guide to PROTAC Linker Design and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This in-depth technical guide delves into the core principles of PROTAC linker design and optimization, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTAC Linker Design

The linker's primary role is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex for subsequent ubiquitination and proteasomal degradation.[1][] The design and optimization of the linker revolve around several key parameters: length, composition, rigidity, and the attachment points to the two ligands.[3]

Linker Length: A Critical Determinant of Efficacy

The distance between the POI and the E3 ligase is a crucial factor in the formation of a stable and functional ternary complex.[3]

  • Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]

  • Too Long: Conversely, an excessively long linker may result in the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination.[] It can also lead to a "hook effect," where binary complexes are favored over the ternary complex.[4]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.[5]

Linker Composition: Influencing Physicochemical Properties

The chemical makeup of the linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[6] The most common linker compositions include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures.[7]

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, often improving the solubility and drug-like properties of the PROTAC molecule.[3] Approximately 54% of reported PROTACs utilize PEG linkers.[5]

  • Alkyl Chains: These are more hydrophobic and also offer significant flexibility. While synthetically accessible, their hydrophobicity can sometimes negatively impact solubility.[7]

  • Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic rings introduces conformational constraints.[7] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5][7]

Attachment Points: The Vector for Ternary Complex Formation

The points at which the linker is connected to the POI-binding ligand and the E3 ligase-recruiting ligand are critical. The selection of attachment points is typically guided by identifying solvent-exposed regions on the respective ligands to minimize disruption of their binding to their protein partners.[8] The vector of attachment influences the relative orientation of the POI and E3 ligase within the ternary complex, which is a key determinant of successful ubiquitination.

Quantitative Analysis of Linker Properties

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
BTK Degrader 1PEG8C415>95MOLM-14
BTK Degrader 2PEG12C45>95MOLM-14
BTK Degrader 3Alkyl10C55085Ramos
BTK Degrader 4Alkyl14C52590Ramos

Table 1: Impact of Linker Composition and Length on BTK Degrader Potency. Data synthesized from published literature.[9]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
EGFR Degrader 1PEG-Alkyl1010080H1975
EGFR Degrader 2PEG-Alkyl132595H1975
EGFR Degrader 3Rigid (Piperazine)1210>95H1975

Table 2: Comparison of Different Linker Compositions for EGFR Degradation. Data synthesized from published literature.[9]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs involves a series of in vitro and cellular assays to determine their binding affinity, permeability, and degradation efficacy.

Protein Degradation Assay: Western Blotting

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Binding Affinity Assay: Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity of the PROTAC to the POI and the E3 ligase, and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase or the POI onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding affinity of the PROTAC to its direct partner.

    • Regenerate the sensor surface between injections.

  • Ternary Complex Formation Analysis:

    • To assess ternary complex formation, inject a mixture of the PROTAC and the non-immobilized protein partner (at a near-saturating concentration) over the immobilized protein surface.[11]

    • The formation of a ternary complex will result in a greater binding response compared to the binary interaction.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (alpha), which indicates the stability of the ternary complex, can also be calculated.[12]

Cellular Permeability Assays

Objective: To assess the ability of a PROTAC to cross the cell membrane.

1. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive diffusion across an artificial lipid membrane. It is a useful early-stage screen for membrane permeability.

2. Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.

Visualizing PROTAC Principles and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation PROTAC_Workflow Experimental Workflow for PROTAC Design and Optimization Start Target Selection (POI & E3 Ligase) Ligand_Design Ligand Design & Identification Start->Ligand_Design Linker_Design Linker Design & Synthesis Ligand_Design->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR for Binding) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Permeability, Degradation) Biochemical_Assays->Cellular_Assays Degradation_Analysis Protein Degradation Analysis (Western Blot, MS) Cellular_Assays->Degradation_Analysis Optimization Lead Optimization (SAR) Degradation_Analysis->Optimization Optimization->Linker_Design Iterative Refinement In_Vivo In Vivo Studies Optimization->In_Vivo Lead Candidate Linker_Logic Logical Relationships in PROTAC Linker Design Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (PEG, Alkyl, Rigid) Linker_Properties->Composition Attachment_Point Attachment Point Linker_Properties->Attachment_Point Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Attachment_Point->Ternary_Complex PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Physicochemical->PROTAC_Efficacy

References

Hijacking the Cellular Machinery: A Technical Guide to Targeted Protein Degradation Using VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. By co-opting the cell's intrinsic protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—undesirable proteins can be selectively eliminated. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[1][2] This guide provides an in-depth technical overview of one of the most successfully exploited E3 ligases in PROTAC development: the Von Hippel-Lindau (VHL) tumor suppressor.

The Von Hippel-Lindau (VHL) E3 Ligase: A Natural Regulator

The VHL protein is the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[3] This complex, which also includes Elongin B, Elongin C, Cullin 2, and RING box protein 1 (Rbx1), is a critical component of the cellular oxygen-sensing pathway.[4][5]

Under normal oxygen levels (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification creates a recognition site for VHL, which then binds to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This prevents the accumulation of HIF-1α and the transcription of genes involved in the hypoxic response.[5] In VHL disease, a hereditary cancer syndrome, mutations in the VHL gene impair this function, leading to the stabilization of HIF-1α and the formation of tumors.[6]

VHL_Natural_Pathway VHL Natural Signaling Pathway HIF HIF-1α OH_HIF Hydroxylated HIF-1α (OH) HIF:e->OH_HIF:w + O2 PHD Prolyl Hydroxylases (PHDs) O2 Normoxia (O2) O2->PHD VHL_complex VHL E3 Ligase Complex (VHL, Cul2, EloB/C, Rbx1) OH_HIF->VHL_complex Recognition Ub_HIF Polyubiquitinated HIF-1α VHL_complex->Ub_HIF Ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF->Proteasome Degradation Degradation Proteasome->Degradation

VHL's natural role in HIF-1α degradation.

Mechanism of Action: VHL-Recruiting PROTACs

VHL-based PROTACs hijack the VHL E3 ligase to degrade a specific Protein of Interest (POI). These chimeric molecules are composed of three parts: a ligand that binds the POI, a flexible linker, and a ligand that recruits VHL.[1]

The process unfolds as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the VHL E3 ligase complex, forming a key ternary complex (POI-PROTAC-VHL).[7] This proximity-inducing event is the cornerstone of PROTAC efficacy.

  • Ubiquitination : Once in close proximity, the VHL complex acts on the POI as a "neo-substrate." The E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then engages, unfolds, and degrades the tagged POI into small peptides. The PROTAC molecule, having completed its task, is released and can catalytically induce the degradation of multiple POI molecules.[8]

PROTAC_Mechanism VHL-PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC (POI Ligand - Linker - VHL Ligand) PROTAC->Ternary VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination PROTAC_release PROTAC (Catalytic Release) Ternary->PROTAC_release   Release Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated ternary complex formation and degradation.

Quantitative Data for VHL Ligands and Degraders

The efficacy of a VHL-based PROTAC is dependent on several factors, including the binding affinity of its ligands for both the POI and VHL, as well as the stability and conformation of the resulting ternary complex. High-affinity VHL ligands are crucial starting points for potent PROTAC design.[5]

Table 1: Binding Affinities of Common VHL Ligands

This table summarizes the binding affinities of several well-characterized small molecule ligands for the VHL protein. The equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) are common metrics, with lower values indicating stronger binding.[8]

LigandBinding Affinity to VHL (Kd or IC50)Assay TypeReference
VH032Kd = 185 ± 7 nMIsothermal Titration Calorimetry (ITC)[9]
VHL-1IC50 = 380 nMNot Specified[10]
VH298Kd = 98 nMNot Specified[10]
Ligand 14a (F-Hyp)Kd = 252 ± 21 nMIsothermal Titration Calorimetry (ITC)[9]
Ligand 14b (F-Hyp)Kd = 3500 ± 200 nMIsothermal Titration Calorimetry (ITC)[9]
Table 2: Performance Metrics of VHL-Based PROTACs

The cellular activity of a PROTAC is quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).

PROTACTarget ProteinCell LineDC50DmaxReference
MZ1BRD4HeLa~30 nM>90%[2]
GP262p110γMDA-MB-23142.23 nM88.6%[11]
GP262mTORMDA-MB-23145.4 nM74.9%[11]
PROTAC 9 (JPS016)HDAC3HCT1160.23 ± 0.05 µM89%[12]
AHPC(Me)-C6-NH₂FBXO22MOLT-4Not Specified~80%[13]

Experimental Protocols

Validating the mechanism and efficacy of a VHL-based PROTAC requires rigorous biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., a VHL ligand or a full PROTAC) to the VHL complex in a competitive format.[14] It measures the change in polarization of a fluorescently labeled probe (typically derived from HIF-1α) as it is displaced from VHL by the test compound.[3]

Materials:

  • Purified VHL/Elongin B/Elongin C (VCB) complex.[14]

  • Fluorescent Probe: e.g., FAM-labeled HIF-1α peptide (FAM-DEALA-Hyp-YIPD).[14]

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.[14]

  • Test compounds and control inhibitor (e.g., VH298).[15]

  • 384-well, low-volume, black, flat-bottom plates.[14]

  • Plate reader capable of measuring fluorescence polarization.[6]

Methodology:

  • Reagent Preparation : Prepare a working solution of the VCB complex and the FAM-labeled peptide probe in the assay buffer. The concentrations should be optimized to yield a stable and robust polarization signal.

  • Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., <1 µL) of the compound dilutions into the wells of the 384-well plate. Include "no compound" (DMSO only) controls for 100% binding and "high concentration control inhibitor" for 0% binding.

  • Assay Initiation : Add the VCB/probe mixture to each well of the plate containing the test compounds.[14]

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.[14]

  • Measurement : Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.[15]

  • Data Analysis : Convert the mP values to the percentage of probe bound relative to the controls. Plot the percentage of binding against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for PROTAC-Induced Degradation

Western blotting is the gold-standard method to visualize and quantify the reduction in target protein levels within cells following PROTAC treatment.[1]

Materials:

  • Cell Line: Appropriate cell line expressing the POI.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][4]

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x or 2x).[1]

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]

  • Primary Antibodies: Specific for the POI and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated antibody.[1]

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.[1]

Methodology:

  • Cell Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.[1]

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]

  • Lysate Preparation : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[7]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7]

  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.[1]

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

  • Detection & Analysis : Apply the ECL substrate to the membrane. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

WB_Workflow Experimental Workflow for Western Blot Analysis A 1. Cell Culture & Treatment (Dose-response of PROTAC) B 2. Cell Lysis (RIPA + Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Immunoblotting (Blocking, Primary/Secondary Ab) E->F G 7. Detection (ECL Substrate & Imaging) F->G H 8. Data Analysis (Densitometry, Normalize to Control, Calculate DC50/Dmax) G->H

Workflow for quantifying PROTAC-induced degradation.

References

Exploring Chemical Space for Novel Von Hippel-Lindau (VHL) Ligand Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern techniques for the discovery and characterization of new chemical scaffolds for Von Hippel-Lindau (VHL) E3 ligase ligands. The exploration of novel VHL ligands is a critical endeavor in the field of targeted protein degradation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). This document details key experimental and computational methodologies, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

The VHL-HIF-1α Signaling Pathway: A Target for Intervention

The Von Hippel-Lindau protein is a crucial component of the E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. This pathway is a key regulator of cellular response to changes in oxygen levels.[1][2] Understanding this pathway is fundamental to designing ligands that can modulate its activity or hijack the VHL E3 ligase for targeted protein degradation.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation (O2, Fe2+, 2-OG) VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) PHDs->VHL_complex Recognition VHL_complex->HIF-1α Binding Proteasome Proteasome VHL_complex->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome->HIF-1α Degradation HIF-1α_hypoxia HIF-1α HIF_dimer HIF-1α/β Dimer HIF-1α_hypoxia->HIF_dimer HIF-1β HIF-1β HIF-1β->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Nuclear Translocation Target_Genes Target Gene Transcription HRE->Target_Genes Fragment_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Library Fragment Library DSF Differential Scanning Fluorimetry (DSF) Library->DSF NMR_primary Ligand-Observed NMR (e.g., WaterLOGSY, STD) Library->NMR_primary ITC Isothermal Titration Calorimetry (ITC) DSF->ITC NMR_primary->ITC NMR_validation Protein-Observed NMR (e.g., HSQC) ITC->NMR_validation XRay X-ray Crystallography NMR_validation->XRay SAR Structure-Activity Relationship (SAR) XRay->SAR PROTAC PROTAC Assembly SAR->PROTAC DEL_Screening_Workflow cluster_library_prep Library Synthesis cluster_selection Affinity Selection cluster_analysis Hit Identification Split_Pool Split-and-Pool Synthesis (Chemical Building Blocks + DNA Tags) Incubation Incubate DEL with Immobilized VHL Target Split_Pool->Incubation Washing Wash to Remove Non-binders Incubation->Washing Elution Elute Bound Molecules Washing->Elution PCR PCR Amplification of DNA Tags Elution->PCR Sequencing Next-Generation Sequencing (NGS) PCR->Sequencing Data_Analysis Enrichment Analysis & Hit Identification Sequencing->Data_Analysis Off_DNA_Synthesis Off-DNA Synthesis & Validation Data_Analysis->Off_DNA_Synthesis Hit Validation AS_MS_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Library_ASMS Compound Library Incubation_Step Incubate Library with VHL Library_ASMS->Incubation_Step VHL_Protein VHL Protein VHL_Protein->Incubation_Step SEC Size Exclusion Chromatography (SEC) Incubation_Step->SEC Complex_Isolation Isolate Protein-Ligand Complexes SEC->Complex_Isolation UF Ultrafiltration UF->Complex_Isolation Denaturation Denature Complex & Release Ligand Complex_Isolation->Denaturation LC_MS LC-MS/MS Analysis Denaturation->LC_MS Hit_ID Hit Identification LC_MS->Hit_ID Virtual_Screening_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis_vs Analysis Protein_Prep Prepare VHL Protein Structure (PDB) Grid_Generation Define Binding Site & Generate Grid Box Protein_Prep->Grid_Generation Ligand_Lib_Prep Prepare Ligand Library (e.g., SDF, MOL2) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Lib_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Score & Rank Docked Poses Docking_Run->Scoring Filtering Filter by Score, Visual Inspection, & Clustering Scoring->Filtering Hit_Selection Select Candidate Compounds Filtering->Hit_Selection Experimental_Validation Experimental Validation Hit_Selection->Experimental_Validation Purchase/Synthesize

References

Introduction to VHL-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early-Stage Development of VHL-Recruiting Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical methodologies involved in the early-stage development of molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation (TPD). We delve into the mechanism of action, key experimental assays, and data interpretation, offering a technical resource for professionals in the field of drug discovery.

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), trigger the actual removal of the target protein.[2]

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This guide focuses on PROTACs that recruit the VHL E3 ligase complex, one of the most widely used and best-characterized E3 ligases in TPD research.[2][4] The VHL complex, in its natural role, targets the alpha subunits of hypoxia-inducible factor (HIF) for degradation under normal oxygen conditions.[5][6] By co-opting this machinery, researchers can redirect the VHL complex to degrade a vast array of other proteins.

Mechanism of Action: The PROTAC Catalytic Cycle

The VHL-recruiting PROTAC does not function as a simple inhibitor but as a catalyst that brings the target protein and the VHL E3 ligase complex into close proximity. This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-VHL), which is the foundational step for degradation.[2][7]

The process can be summarized in the following steps:

  • Binary Complex Formation: The PROTAC independently binds to both the POI and the VHL E3 ligase complex within the cell.

  • Ternary Complex Formation: The two binary complexes associate to form the transient POI-PROTAC-VHL ternary complex. The stability and conformation of this complex are critical for downstream efficacy.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is released after ubiquitination and can engage in another cycle of degradation, highlighting its catalytic nature.

Below is a diagram illustrating this signaling pathway.

VHL_Pathway cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation & Recycling PROTAC VHL-Recruiting PROTAC Binary_POI Binary Complex (PROTAC-POI) PROTAC->Binary_POI Binary_VHL Binary Complex (PROTAC-VHL) PROTAC->Binary_VHL POI Protein of Interest (POI) POI->Binary_POI VHL_Complex VHL E3 Ligase (VCB Complex) VHL_Complex->Binary_VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) Binary_POI->Ternary_Complex Binary_VHL->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->VHL_Complex Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Workflow A 1. Design & Synthesis of PROTAC Library B 2. Binary Binding Assays (SPR or ITC) A->B  Assess binding to  VHL and POI C 3. Ternary Complex Formation Assays (SPR, ITC, NanoBRET) B->C  Confirm PROTAC can  bridge proteins D 4. In Vitro Ubiquitination Assay C->D  Verify mechanistic  ubiquitin transfer E 5. Cellular Degradation Assay (Western Blot) D->E  Measure functional  outcome in cells F 6. SAR & Lead Optimization E->F  Iterate based on  potency & properties F->A

References

A Deep Dive into VHL-Ligand Interactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the von Hippel-Lindau (VHL) E3 ligase and its interactions with various ligands is paramount for the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide provides an in-depth exploration of the foundational research on VHL-ligand interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

The von Hippel-Lindau protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which plays a central role in the cellular response to changes in oxygen levels.[1][2] Its primary function is to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions.[3][4] This regulatory mechanism is crucial for preventing the inappropriate activation of hypoxia-responsive genes. The discovery of small molecules that can modulate this interaction has opened up new avenues for therapeutic intervention, including the development of VHL inhibitors and Proteolysis Targeting Chimeras (PROTACs).[5]

Quantitative Analysis of VHL-Ligand Interactions

The binding affinity of various ligands to the VHL protein complex is a critical parameter in drug discovery and development. These interactions are typically characterized by equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). The following tables summarize key quantitative data for the binding of endogenous peptides, small molecule inhibitors, and PROTAC-associated ligands to VHL.

Ligand/PeptideMethodBinding Affinity (Kd/Ki/IC50)Reference
FAM-DEALA-Hyp-YIPD (HIF-1α peptide)FP180-560 nM[4]
FAM-DEALAHypYIPMDDDFQLRSF (HIF-1α peptide)FP3 nM[4]
VH032ITC185 nM[6]
VH101FP44 nM[7][8]
VH298ITC90 nM[1][9][10]
VH298FP80 nM[1][9][10]
MZ1 (VHL ligand component)ITC66 nM[11]
ARV-771 (VHL ligand component)--[12]
Ligand 1ITC4.1 µM[7][8]
Ligand 2ITC1.8 µM[7][8]
Ligand 3ITC1.8 µM[7][8]
BODIPY FL VH032TR-FRET3.01 nM[13][14]

Table 1: Binding Affinities of Selected Ligands and Peptides to VHL. This table presents a summary of the binding affinities for various molecules that interact with the VHL protein complex. The data is compiled from multiple biophysical assays, providing a comparative overview of their potencies.

Core Signaling Pathway: VHL-Mediated HIF-1α Degradation

Under normal oxygen conditions, the VHL-mediated degradation of HIF-1α is a tightly regulated process. The following diagram illustrates the key steps in this signaling pathway.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD PHD HIF1a_OH HIF-1α (OH) PHD->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a_OH->VHL_complex Recognition HIF1a_Ub HIF-1α (Ub)n VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Transcription HRE->Target_Genes Binding & Activation

Figure 1: VHL-HIF-1α Signaling Pathway. Under normoxic conditions, Prolyl Hydroxylase Domain enzymes (PHDs) hydroxylate HIF-1α, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and proteasomal degradation. In hypoxia, HIF-1α is stabilized, dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of target genes.

Detailed Experimental Protocols

The characterization of VHL-ligand interactions relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental assays.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

  • Protein and Ligand Preparation:

    • The VHL-ElonginB-ElonginC (VBC) complex is purified and extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1]

    • The ligand is dissolved in a matching buffer, with a minimal amount of DMSO if required for solubility. The same concentration of DMSO must be present in the protein solution to negate the heat of dilution effects.[1]

  • ITC Experiment:

    • The VBC complex (typically 10-20 µM) is loaded into the sample cell of the calorimeter.

    • The ligand (typically 100-200 µM) is loaded into the injection syringe.

    • A series of small injections (e.g., 2 µL) of the ligand solution are titrated into the protein solution at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured and integrated to generate a binding isotherm.

  • Data Analysis:

    • The raw data is corrected for the heat of dilution by subtracting the heat changes from a control titration of the ligand into the buffer.

    • The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow start Start prep Prepare VBC Complex and Ligand in Matched Buffer start->prep load Load VBC into Cell and Ligand into Syringe prep->load titrate Perform Serial Injections of Ligand into VBC load->titrate measure Measure Heat Change After Each Injection titrate->measure analyze Fit Data to Binding Model to Determine Kd, n, ΔH measure->analyze end End analyze->end

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow. A typical workflow for determining the binding parameters of a VHL-ligand interaction using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated.

    • The VBC complex is immobilized on the sensor surface via amine coupling or another suitable method.

    • The surface is then deactivated to block any remaining active sites.

  • SPR Experiment:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.[1]

    • Different concentrations of the ligand are injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).[1]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.[1]

    • The Kd is calculated as the ratio of koff/kon.[1]

SPR_Workflow start Start immobilize Immobilize VBC Complex on Sensor Chip start->immobilize inject Inject Ligand at Various Concentrations immobilize->inject measure Monitor Association and Dissociation in Real-Time inject->measure analyze Fit Sensorgrams to Kinetic Model to Determine kon, koff, Kd measure->analyze end End analyze->end FP_Workflow start Start prepare Prepare VBC, Fluorescent Tracer, and Test Compound Dilutions start->prepare mix Mix Reagents in Microplate (VBC, Tracer, Compound) prepare->mix incubate Incubate to Reach Binding Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Fit to Curve to Determine IC50 measure->analyze end End analyze->end XRay_Workflow start Start expression Express and Purify VBC Complex start->expression crystallization Crystallize VBC Complex with Ligand expression->crystallization data_collection Collect X-ray Diffraction Data crystallization->data_collection structure_solution Solve and Refine 3D Structure data_collection->structure_solution end End structure_solution->end

References

Methodological & Application

Synthesis of VHL Ligand-Linker Conjugates for PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of von Hippel-Lindau (VHL) ligand-linker conjugates, essential components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induces targeted protein degradation by hijacking the cell's natural ubiquitin-proteasome system.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[1] The synthesis of high-quality VHL ligand-linker conjugates is a critical step in the development of effective and specific protein degraders. This document outlines the key synthetic strategies and provides detailed protocols for their preparation.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[2][3][4] Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues.[2][4] This post-translational modification allows for its recognition by the β-domain of the VHL protein.[2] Upon binding, the E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome.[2][3][4] PROTACs containing a VHL ligand mimic this natural process, recruiting the VHL E3 ligase complex to a specific protein of interest for its subsequent ubiquitination and degradation.

VHL_Signaling_Pathway VHL-Mediated Ubiquitination Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHD Prolyl Hydroxylase HIF-1α->PHD + O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHD->Hydroxylated HIF-1α VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2, Rbx1) Hydroxylated HIF-1α->VHL_Complex Recognition Polyubiquitinated HIF-1α Polyubiquitinated HIF-1α VHL_Complex->Polyubiquitinated HIF-1α Ubiquitination Ub Ubiquitin Ub->VHL_Complex Proteasome Proteasome Polyubiquitinated HIF-1α->Proteasome Degradation Degraded Peptides Proteasome->Degradation HIF-1α_hypoxia HIF-1α Nucleus Nucleus HIF-1α_hypoxia->Nucleus Accumulation & Transcription Activation

Caption: VHL-mediated ubiquitination of HIF-1α under normoxic and hypoxic conditions.

Synthesis of VHL Ligand-Linker Conjugates: An Overview

The synthesis of VHL ligand-linker conjugates typically involves a multi-step process that can be broadly divided into three stages:

  • Synthesis of the VHL Ligand Core: This usually involves the preparation of a key intermediate, such as VH032 amine.

  • Synthesis of the Linker: A variety of linkers with different lengths, compositions, and terminal functional groups can be synthesized.

  • Conjugation of the Linker to the VHL Ligand: The final step involves coupling the synthesized linker to the VHL ligand.

The following sections provide detailed protocols and quantitative data for the synthesis of a common VHL ligand, VH032, and its conjugation to a linker.

Quantitative Data Summary

The following tables summarize the yields and purity reported for key steps in the synthesis of VH032 amine and a representative VHL ligand-linker conjugate.

Table 1: Synthesis of VH032 Amine

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1C-H Arylation4-Bromobenzonitrile4-(4-methylthiazol-5-yl)benzonitrile4-methylthiazole, Pd(OAc)2, KOAc, DMA, 130°C, 4h~60-[5]
2Benzonitrile (B105546) Reduction4-(4-methylthiazol-5-yl)benzonitrile(4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745)(iBu)2AlBH4, THF, 0°C to r.t., 2h; then 6M HCl, reflux, 3h--
3Amide Coupling(4-(4-methylthiazol-5-yl)phenyl)methanamine & Boc-Hyp-OHBoc-Hyp-amide intermediateHATU, DIPEA, DMF, r.t., 19h--
4Boc DeprotectionBoc-Hyp-amide intermediateHyp-amide intermediateTFA, CH2Cl2, 0°C, 1h--
5Amide CouplingHyp-amide intermediate & Boc-L-tert-leucineBoc-VH032 amineHATU, DIPEA, DMF, r.t., 18h--
6Boc DeprotectionBoc-VH032 amineVH032 amineTFA, CH2Cl2, 0°C, 1h89 (as free base)97
Overall Multi-step Synthesis 4-Bromobenzonitrile VH032 amine hydrochloride Column chromatography-free process 65 97 [6]

Table 2: Synthesis of a VHL Ligand-Linker Conjugate

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1AcetylationVH032 amineVH032Acetic anhydride (B1165640), DIPEA, DCM60.6[7][8]
2Amide CouplingVHL binder & Carboxylic acid linkerVHL PROTACT3P14-41[9]
3Click ChemistryVHL Ligand-Linker Conjugate with AlkyneTriazole-linked PROTACMolecule with Azide group, Copper catalyst-[10]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of VH032 amine and its subsequent conjugation to a linker.

Protocol 1: Multi-gram Scale Synthesis of VH032 Amine (Column Chromatography-Free)[9][10]

This protocol describes a feasible, column chromatography-free process for the synthesis of VH032 amine hydrochloride, enabling the production of large quantities of this key building block.

Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine (Key Intermediate 4)

  • A detailed procedure for the synthesis of this intermediate can be adapted from published methods involving either palladium-catalyzed C-H arylation or benzonitrile reduction.[5]

Step 2: Convergent Synthesis of Boc-VH032 amine (17)

  • Leucine-Proline Coupling: Couple Boc-L-tert-leucine with L-hydroxyproline methyl ester using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

  • Saponification: Hydrolyze the methyl ester of the resulting dipeptide using LiOH in a THF/water mixture.

  • Amide Coupling with Intermediate 4: Couple the resulting carboxylic acid with (4-(4-methylthiazol-5-yl)phenyl)methanamine (4) using HATU and DIPEA in a DCM/DMF solvent system at room temperature overnight to yield Boc-VH032 amine (17).

Step 3: Boc Deprotection to Yield VH032 amine hydrochloride

  • Treat the Boc-VH032 amine (17) with a solution of HCl in dioxane in DCM at room temperature overnight.

  • The product, VH032 amine hydrochloride, will precipitate and can be collected by filtration.

Protocol 2: Synthesis of a VHL Ligand-Linker Conjugate via Amide Coupling[13]

This protocol outlines the conjugation of a VHL ligand to a linker bearing a terminal carboxylic acid.

Materials:

  • VHL ligand with a free amine (e.g., VH032 amine)

  • Linker with a terminal carboxylic acid

  • Propanephosphonic acid anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the VHL ligand (1 equivalent) and the linker (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • Add T3P (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired VHL ligand-linker conjugate.

Experimental Workflow

The general workflow for the synthesis and validation of VHL ligand-linker conjugates for PROTAC development is depicted below.

Experimental_Workflow VHL Ligand-Linker Conjugate Synthesis Workflow Start VHL_Ligand_Synthesis 1. Synthesis of VHL Ligand Core (e.g., VH032 amine) Start->VHL_Ligand_Synthesis Linker_Synthesis 2. Synthesis of Linker Moiety Start->Linker_Synthesis Conjugation 3. Conjugation of VHL Ligand and Linker VHL_Ligand_Synthesis->Conjugation Linker_Synthesis->Conjugation Purification 4. Purification (HPLC, Column Chromatography) Conjugation->Purification Characterization 5. Characterization (LC-MS, NMR) Purification->Characterization PROTAC_Assembly 6. PROTAC Assembly (Coupling with POI Ligand) Characterization->PROTAC_Assembly Biological_Evaluation 7. Biological Evaluation (Binding Assays, Degradation Studies) PROTAC_Assembly->Biological_Evaluation End Biological_Evaluation->End

Caption: General workflow for the synthesis and validation of VHL ligand-linker conjugates.

Conclusion

The synthetic protocols and data presented in this document provide a valuable resource for researchers engaged in the design and development of VHL-based PROTACs. The ability to efficiently synthesize high-purity VHL ligand-linker conjugates is fundamental to advancing this promising therapeutic modality. The provided methods offer robust and scalable solutions for the generation of these critical molecular building blocks.

References

Probing the VHL-HIF-1α Interaction: A Guide to In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and comparative data for various in vitro assays designed to measure the binding of small molecules and peptides to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The ability to accurately quantify this interaction is crucial for the development of novel therapeutics, including PROTACs (PROteolysis TArgeting Chimeras), that hijack the VHL-HIF-1α pathway.

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a key component of the Cullin-RING E3 ubiquitin ligase complex.[1] This complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2][3] The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α.[1] Small molecules that can modulate this protein-protein interaction are of significant interest for therapeutic applications, including the development of PROTACs where a VHL binder is linked to a ligand for a target protein, leading to the target's degradation.

This document outlines several common experimental procedures for quantifying VHL binding, including Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and Surface Plasmon Resonance (SPR).

VHL Signaling Pathway

The VHL E3 ligase complex is a multi-subunit assembly. VHL itself serves as the substrate recognition component, binding to hydroxylated HIF-1α.[1] VHL associates with Elongin B (EloB) and Elongin C (EloC), which act as adaptor proteins connecting VHL to the Cullin-2 (Cul2) scaffold protein.[4] Cul2, in turn, is associated with the RING-box protein 1 (Rbx1), which recruits the E2 ubiquitin-conjugating enzyme. This complex then facilitates the transfer of ubiquitin to the HIF-1α substrate, marking it for degradation by the proteasome.

VHL_Signaling_Pathway cluster_CRL2VHL CRL2-VHL E3 Ligase Complex cluster_HIF HIF-1α Regulation cluster_Degradation Proteasomal Degradation VHL VHL EloBC Elongin B/C VHL->EloBC Ub-HIF-1α Polyubiquitinated HIF-1α VHL->Ub-HIF-1α Ubiquitination Cul2 Cullin 2 EloBC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E2 E2 Enzyme Rbx1->E2 HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α->VHL Binding PHDs PHDs (Normoxia) PHDs->HIF-1α Hydroxylation Ub Ubiquitin Proteasome Proteasome Ub-HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The VHL-mediated degradation pathway of HIF-1α.

Experimental Workflow for VHL Binding Assays

A typical workflow for a competitive VHL binding assay involves preparing the assay components, incubating the test compounds, and then detecting the binding signal. The specific detection method will vary depending on the assay format.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection & Analysis A Prepare VHL Protein Complex (e.g., VCB) D Dispense VHL Complex, Probe, and Test Compounds into Assay Plate A->D B Prepare Fluorescent Probe/ Labeled Ligand B->D C Prepare Test Compounds (Serial Dilutions) C->D E Incubate at Room Temperature D->E F Measure Signal (e.g., FP, HTRF) E->F G Data Analysis: Calculate IC50/Kd F->G

Caption: General workflow for a competitive VHL binding assay.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled probe. When a small fluorescent probe binds to the larger VHL protein complex, its tumbling rate slows, resulting in a higher fluorescence polarization value. Test compounds that compete with the probe for binding to VHL will cause a decrease in the polarization signal.[5][6]

Materials:

  • Purified VHL complex (e.g., ELOB/ELOC/VHL complex)[5]

  • Fluorescent probe (e.g., BDY FL VH032 or FAM-DEALAHypYIPMDDDFQLRSF)[7]

  • VHL Assay Buffer[5]

  • Test compounds and a known VHL inhibitor (e.g., VH298) as a positive control[5]

  • Black, low-volume 96- or 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Thaw the VHL protein complex on ice.[5]

    • Dilute the VHL complex to the desired concentration in VHL Assay Buffer. The final concentration will need to be optimized but a starting point of 37.5 ng/µl has been suggested.[5]

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.[5][6]

    • Dilute the fluorescent probe to its working concentration in the assay buffer. For example, a 250 µM stock of BDY FL VH032 can be diluted to 2.5 µM.[5]

  • Assay Procedure:

    • Add the diluted VHL complex to the wells of the assay plate.

    • Add the serially diluted test compounds or control inhibitor to the appropriate wells. For control wells (blank, positive control), add assay buffer or diluent solution.[5]

    • Add the diluted fluorescent probe to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[5]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a compatible microplate reader.

    • The percent inhibition can be calculated from the polarization values.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

HTRF is a FRET-based technology. In this competitive assay, a VHL-Red Ligand and a 6His-tagged VHL protein complex are used. An anti-6His antibody labeled with Europium Cryptate (donor) binds to the VHL complex. When the VHL-Red Ligand (acceptor) binds to VHL, FRET occurs. Compounds that bind to VHL will compete with the VHL-Red Ligand, leading to a decrease in the FRET signal.[8][9]

Materials:

  • 6His-tagged human VHL protein complex[8][9]

  • VHL-Red Ligand[8][9]

  • Anti-6His Europium Cryptate-labeled antibody[8][9]

  • Assay buffer (e.g., PROTAC binding buffer)[9]

  • Test compounds and a known VHL ligand (e.g., VH-032) as a standard[8]

  • White, low-volume 96- or 384-well assay plates[8]

  • HTRF-compatible microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the standard VHL ligand in the assay buffer. The final DMSO concentration should not exceed 2%.[9]

    • Dilute the 6His-tagged VHL protein complex to its working concentration in the assay buffer.[9]

    • Prepare the HTRF detection reagents by diluting the anti-6His Europium Cryptate antibody and the VHL-Red Ligand in the assay buffer. These can often be pre-mixed.[8][9]

  • Assay Procedure (20 µL final volume): [8]

    • Dispense 5 µL of the diluted test compound or standard into the wells of the assay plate.[9]

    • Add 5 µL of the diluted 6His-tagged VHL protein complex to all wells.[9]

    • Add 10 µL of the pre-mixed HTRF detection reagents to all wells.[9]

    • Incubate the plate at room temperature for 1 hour.[9]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

    • The HTRF ratio (acceptor signal / donor signal) is calculated.

    • The specific signal is inversely proportional to the concentration of the competing compound.[9]

    • Plot the HTRF ratio against the logarithm of the compound concentration to determine the IC50 value.

Other Biophysical Assays
  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity and kinetics of compounds to the VHL complex.[4] The VHL complex is immobilized on a sensor chip, and the binding of test compounds is detected as a change in the refractive index at the chip surface. SPR is also valuable for assessing the stability of the immobilized VHL complex over time, which is important for library screening.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as WaterLOGSY, can be used to detect the binding of small fragments to the VHL protein.[10] This method is particularly useful for fragment-based drug discovery approaches.[1]

Data Presentation

The following table summarizes representative quantitative data for known VHL ligands obtained from various binding assays.

Compound/LigandAssay TypeMeasured Value (IC50/Kd)Reference
VH298Fluorescence Polarization-,[5]
MZ1Fluorescence Polarization540.2 nM (IC50)[7]
VH-032HTRF-[8]
FAM-DEALAHypYIPMDDDFQLRSFFluorescence Polarization3 nM (Kd)[11]
DEALA-Hyp-YIPDFluorescence Polarization0.91 µM (IC50)[10]
DEALA-Hyp-YIPDIsothermal Titration Calorimetry (ITC)180 nM (Kd)[10]

Note: "-" indicates that the compound was used as a reference but a specific value was not provided in the cited source.

Conclusion

The choice of a VHL binding assay depends on the specific research question, the available instrumentation, and the stage of the drug discovery process. FP and HTRF are well-suited for high-throughput screening of large compound libraries due to their homogeneous format and speed. SPR and NMR provide more detailed information on binding kinetics and are valuable for hit validation and lead optimization. The protocols and data presented in this application note serve as a starting point for researchers aiming to characterize and develop novel VHL ligands.

References

Application Notes and Protocols for Targeted Protein Knockdown Using VHL Ligand Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality and research tool.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2][3] This technology offers a distinct advantage over traditional inhibitors by enabling the degradation of proteins, including those previously considered "undruggable."[1][] VHL (von Hippel-Lindau) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing VHL ligand conjugates for targeted protein knockdown.

Mechanism of Action: VHL-based PROTACs

VHL-based PROTACs consist of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that binds to the protein of interest (POI), and a chemical linker that connects the two.[3][7][8] The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the VHL E3 ligase and the POI.[9][10] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to polyubiquitination.[11][] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[][13]

VHL_PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL->PROTAC VHL->POI Polyubiquitinates POI E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates E2 with Ub E2->VHL Delivers Ub Ub Ubiquitin Ub->E1 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Purification Binding_Assay Binary & Ternary Complex Formation Assay Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay In_Vivo In Vivo Efficacy Studies Viability_Assay->In_Vivo Logical_Relationships cluster_logic Logical Flow of PROTAC Action Cell_Permeability PROTAC is Cell Permeable Binary_Binding_POI Binds to POI Cell_Permeability->Binary_Binding_POI Binary_Binding_VHL Binds to VHL Cell_Permeability->Binary_Binding_VHL Ternary_Complex Forms Ternary Complex Binary_Binding_POI->Ternary_Complex Binary_Binding_VHL->Ternary_Complex Ubiquitination Induces POI Ubiquitination Ternary_Complex->Ubiquitination Degradation POI is Degraded Ubiquitination->Degradation Biological_Effect Desired Biological Effect is Achieved Degradation->Biological_Effect

References

Application Notes and Protocols for Assessing Ternary Complex Formation with VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation. Its recruitment by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins has emerged as a powerful therapeutic strategy. The formation of a stable ternary complex between VHL, the PROTAC, and the target protein is a critical initiating step in this process. This document provides detailed application notes and protocols for various biophysical and biochemical assays to assess the formation and stability of this ternary complex.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^). This complex, also known as the ECV complex, consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] VHL recognizes and binds to specific substrates, most notably the alpha subunits of hypoxia-inducible factor (HIF) under normal oxygen conditions (normoxia).[2][3] This recognition is dependent on the prolyl-hydroxylation of HIF-α.[2][3] Upon binding, the CRL2^VHL^ complex polyubiquitinates the substrate, marking it for degradation by the 26S proteasome.[3][4] PROTACs hijack this natural process by simultaneously binding to VHL and a target protein of interest, inducing the target's ubiquitination and subsequent degradation.

VHL_Pathway cluster_VHL_Complex CRL2-VHL E3 Ligase Complex VHL VHL EloC Elongin C VHL->EloC binds Ub Ubiquitin VHL->Ub mediates ubiquitination of target EloB Elongin B EloC->EloB Cul2 Cullin 2 EloC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 PROTAC PROTAC PROTAC->VHL recruits Target Target Protein PROTAC->Target Target->VHL forms ternary complex Proteasome 26S Proteasome Target->Proteasome targeted for degradation Ub->Target Degraded_Target Degraded Target Proteasome->Degraded_Target

Caption: VHL-mediated ubiquitination pathway initiated by a PROTAC.

Experimental Workflow for Ternary Complex Assessment

A typical workflow for assessing ternary complex formation involves several key stages, from protein expression and purification to the execution of various biophysical and biochemical assays. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or cooperativity.

Workflow cluster_prep Protein Preparation cluster_assays Biophysical & Biochemical Assays cluster_analysis Data Analysis Expression Protein Expression (VHL, Target) Purification Protein Purification Expression->Purification QC Quality Control (SDS-PAGE, SEC) Purification->QC SPR Surface Plasmon Resonance (SPR) QC->SPR ITC Isothermal Titration Calorimetry (ITC) QC->ITC TR_FRET Time-Resolved FRET (TR-FRET) QC->TR_FRET AlphaScreen AlphaScreen/AlphaLISA QC->AlphaScreen NanoBRET NanoBRET QC->NanoBRET Affinity Binding Affinity (Kd) SPR->Affinity Kinetics Kinetics (kon, koff) SPR->Kinetics ITC->Affinity IC50 IC50/EC50 TR_FRET->IC50 AlphaScreen->IC50 NanoBRET->IC50 Cooperativity Cooperativity (α) Affinity->Cooperativity Kinetics->Cooperativity Cooperativity->Cooperativity IC50->Cooperativity

Caption: General experimental workflow for VHL ternary complex assessment.

Key Methodologies for Assessing Ternary Complex Formation

Several robust methods are available to quantify the formation of the VHL-PROTAC-target protein ternary complex. Each technique offers unique advantages in terms of the data it provides, throughput, and material requirements.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for real-time, label-free analysis of molecular interactions.[] It provides kinetic data (association and dissociation rates) and affinity measurements (KD).[6] A common setup involves immobilizing the VHL E3 ligase complex onto the sensor chip and flowing the PROTAC and target protein over the surface.[6][7]

Protocol for SPR Analysis:

  • Protein Preparation: Purify recombinant VHL complex (VHL/ElonginB/ElonginC - VCB) and the target protein.[8] Ensure high purity and activity. Biotinylation of the VCB complex can be performed for streptavidin-based immobilization.[9]

  • Immobilization: Immobilize biotinylated VCB complex onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized VCB surface to determine the binary binding affinity (KD^binary^).[6]

    • Inject a series of concentrations of the target protein alone to assess for any direct interaction with VCB.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, near-saturating concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized VCB surface to measure the ternary complex formation and determine the ternary binding affinity (KD^ternary^).[6]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association rates (k_on_), dissociation rates (k_off_), and equilibrium dissociation constants (KD). Calculate the cooperativity factor (α = KD^binary^ / KD^ternary^).[7][10]

ParameterPROTACTarget ProteinBinary K D (nM)Ternary K D (nM)Cooperativity (α)Reference
Affinity MZ1BRD4^BD2^29415-26[11][12]
Affinity MZ1VHL70--[7]
Affinity VP1BRD4440No formation-[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[13] This assay is well-suited for high-throughput screening (HTS) of PROTAC libraries.[13]

Protocol for TR-FRET Assay:

  • Reagent Preparation:

    • Label the VCB complex with a donor fluorophore (e.g., Terbium cryptate).

    • Label the target protein with an acceptor fluorophore (e.g., d2).

    • Prepare a serial dilution of the PROTAC compound.

  • Assay Procedure:

    • In a microplate, add the labeled VCB complex, labeled target protein, and the PROTAC at various concentrations.

    • Incubate the plate to allow for ternary complex formation.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency (e.g., EC50) can be determined.[13] A general stepwise approach to optimize a TR-FRET assay for characterizing ternary complexes has been described.[14][15]

AssayPROTACTarget ProteinE3 LigaseEC50 / PotencyReference
TR-FRET dBET1BRD2(BD1)CRBNActivity rank order corresponded with cell growth inhibition[14]
TR-FRET dBET23BRD4^BD1^CRBNPeak height reflects ternary complex population[13]
AlphaScreen/AlphaLISA

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and AlphaLISA are bead-based proximity assays that measure the interaction between two molecules.[] Similar to TR-FRET, they are suitable for HTS.

Protocol for AlphaLISA Assay:

  • Reagent Preparation:

    • Use tagged proteins (e.g., GST-tagged target protein and His-tagged VCB complex).

    • Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).

    • Prepare a serial dilution of the PROTAC.

  • Assay Procedure:

    • In a microplate, add the tagged proteins, PROTAC, acceptor beads, and donor beads.

    • Incubate in the dark to allow for complex formation and bead association.

  • Data Acquisition: Read the plate using an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of this curve represents the maximal ternary complex formation.[16]

AssayPROTACTarget ProteinE3 LigaseKey FindingReference
AlphaLISA SJFαp38αVCB complexDetected ternary complex formation[17]
AlphaLISA dBET6BRD4CRBN-ComplexOptimized protocol for ternary complex detection[18]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]

Protocol for ITC Analysis:

  • Sample Preparation: Prepare purified VCB complex and the target protein in the same buffer to minimize buffer mismatch effects. Prepare the PROTAC solution.

  • Binary Titrations:

    • Titrate the PROTAC into the VCB solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the target protein solution.

  • Ternary Titration:

    • Titrate the target protein into a solution containing the VCB complex and a saturating concentration of the PROTAC.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters. The cooperativity can be assessed by comparing the binary and ternary binding affinities.[11]

ParameterPROTACTarget ProteinBinary K D (nM) (PROTAC-VHL)Ternary K D (nM)Cooperativity (α)Reference
Thermodynamics MZ1Brd4^BD2^66415[11][12]
NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell proximity-based method to monitor protein-protein interactions.[19] This assay allows for the assessment of ternary complex formation in a physiologically relevant environment.[19][20]

Protocol for NanoBRET™ Assay:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL) fused to a HaloTag® (acceptor).[21]

  • Cell Culture and Treatment:

    • Plate the engineered cells in a microplate.

    • Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.

    • Treat the cells with a serial dilution of the PROTAC.

  • Data Acquisition: Add the Nano-Glo® substrate and measure both the donor and acceptor emission using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation in live cells.[19]

AssayPROTACTarget ProteinE3 LigaseKey FeatureReference
NanoBRET VariousUser-definedVHL or CRBNLive-cell detection of ternary complex formation[19][20]

Conclusion

The assessment of ternary complex formation is fundamental to the development of effective VHL-recruiting PROTACs. The choice of assay will depend on the stage of the drug discovery process, from high-throughput screening of large compound libraries to in-depth biophysical characterization of lead candidates. A multi-faceted approach, employing a combination of the techniques described above, will provide a comprehensive understanding of the molecular interactions driving targeted protein degradation and facilitate the rational design of novel therapeutics.

References

Application Notes and Protocols: Methods for Determining the Efficacy of VHL-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] VHL-based degraders are a prominent class of PROTACs that utilize a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits the VHL E3 ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase is the critical first step, which induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][] This process offers a powerful event-driven mechanism to target proteins, including those previously considered "undruggable".[2][4] Rigorous and multifaceted validation is essential to confirm on-target degradation, assess efficacy, and determine specificity.[1][4]

Mechanism of Action of a VHL-Based Degrader

The core function of a VHL-based PROTAC is to induce proximity between the target protein and the VHL E3 ligase complex, leading to the target's ubiquitination and subsequent degradation.

VHL_PROTAC_Pathway cluster_cytoplasm Cellular Environment PROTAC VHL-Based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL_complex VHL E3 Ligase (VCB Complex) VHL_complex->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Induces Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

VHL-based PROTAC mechanism of action.

Key Efficacy Parameters

The efficacy of a PROTAC is primarily quantified by two key parameters derived from concentration-response curves:

  • DC50 (Half-Maximal Degradation Concentration): The concentration of the degrader at which 50% of the target protein is degraded.[5] A lower DC50 value indicates higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation observed at high concentrations of the degrader.[6] This parameter reflects the efficacy of the degrader.

Biochemical Assays

Biochemical assays are crucial for characterizing the direct molecular interactions between the degrader, the target protein, and the VHL E3 ligase.

VHL Binding Affinity

Determining the binding affinity of the PROTAC's VHL ligand to the VHL complex is a critical first step. The Fluorescence Polarization (FP) displacement assay is a common method for this purpose.[7]

Table 1: Representative VHL Binding Affinity Data

Compound Assay Type VHL Ligand IC50 (nM) Reference
MZ1 FP Assay VH032 derivative 540.2 [8]
VHL Ligand (unnamed) FP Assay FAM-labeled HIF-1α peptide displacement 23
Compound 92 Cellular Assay Modified Valine Derivative <10 [9]

| GP262 | Co-IP | VH032 | N/A (Binding confirmed) |[10] |

Protocol 1: Fluorescence Polarization (FP) Displacement Assay for VHL Binding [7]

  • Materials:

    • Purified VHL/Elongin B/Elongin C (VCB) complex.[7]

    • Fluorescently labeled probe (e.g., FAM-DEALA-Hyp-YIPD).[7]

    • Assay Buffer (e.g., PBS, 0.01% Tween-20).[7]

    • Test compounds (VHL-based degraders).

    • 384-well, low-volume, black, flat-bottom plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a working solution of the VCB complex and the fluorescent probe in assay buffer at 2x the final desired concentration.

    • Add 10 µL of the test compound dilutions to the wells of the 384-well plate. Include wells for positive control (probe + VCB complex, no compound) and negative control (probe only).

    • Add 10 µL of the VCB/probe mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization (mP) of each well.

    • Data Analysis: Plot the mP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.

Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-VHL) is essential for efficient degradation.[] Several biophysical and cellular techniques can be used to measure and characterize this complex.

  • In-Cell Methods: NanoBRET/FRET and BRET assays allow for real-time measurement of ternary complex formation in living cells.[11][12][13]

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data on complex formation in vitro.[14][15]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation [11][13]

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Plasmid encoding the POI fused to NanoLuc® luciferase (donor).

    • Plasmid encoding VHL fused to HaloTag® (acceptor).

    • Transfection reagent.

    • Opti-MEM™ I Reduced Serum Medium.

    • HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).

    • NanoBRET™ Nano-Glo® Substrate.

    • Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI.

    • White, 96-well assay plates.

    • Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm).

  • Procedure:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL plasmids and seed them into a 96-well plate. Incubate for 24 hours.

    • Pre-treat cells with MG132 (e.g., 10 µM for 2-4 hours) to inhibit proteasomal degradation and allow the ternary complex to accumulate.

    • Label the cells by adding the HaloTag® NanoBRET™ 618 Ligand to the culture medium and incubate for 1 hour.

    • Prepare serial dilutions of the VHL-based degrader.

    • Add the degrader dilutions to the cells and incubate for the desired time (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected NanoBRET™ ratio against the degrader concentration to generate a dose-response curve. The characteristic "hook effect" may be observed at high concentrations, where excess PROTAC disrupts the ternary complex.[11]

In Vitro Ubiquitination

Directly measuring the ubiquitination of the POI is a key step in confirming the PROTAC's mechanism of action.[16] This can be achieved through various methods, including Western blotting for ubiquitin or specialized assay kits.

Protocol 3: In Vitro Ubiquitination Assay (AlphaLISA® format) [17]

  • Materials:

    • Purified recombinant proteins: POI (e.g., GST-tagged), VHL complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b).[17]

    • Biotinylated-Ubiquitin.

    • ATP.

    • VHL-based degrader.

    • AlphaLISA® GSH Acceptor beads and Streptavidin Donor beads.

    • Assay buffer.

    • 384-well ProxiPlate.

    • AlphaScreen-capable plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the POI, VHL complex, E2 enzyme, biotin-ubiquitin, ATP, and varying concentrations of the degrader in assay buffer.

    • Initiate the ubiquitination reaction by adding the E1 enzyme.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing AlphaLISA® beads.

    • Incubate in the dark at room temperature to allow bead association.

    • Read the plate on an AlphaScreen-capable reader.

    • Data Analysis: The AlphaLISA® signal is proportional to the amount of ubiquitinated POI. Plot the signal against the degrader concentration to determine the concentration-dependent induction of ubiquitination.

Cellular Assays

Cellular assays are essential to confirm that the degrader is cell-permeable and effectively degrades the target protein in a physiological context, leading to the desired biological outcome.

Workflow_DC50 cluster_workflow Experimental Workflow for DC50/Dmax Determination A 1. Cell Seeding Seed cells in multi-well plates B 2. PROTAC Treatment Treat with serial dilutions of VHL-based degrader A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification (e.g., Western Blot) C->D E 5. Data Analysis Normalize to loading control. Plot % degradation vs. [PROTAC] D->E F 6. Determine DC50 & Dmax Fit curve to data E->F

Workflow for determining DC50 and Dmax.
Quantification of Target Protein Degradation

  • Western Blot: A standard and widely used method to visualize and quantify the reduction in target protein levels.[7][18]

  • Mass Spectrometry (MS)-Based Proteomics: An unbiased, powerful method to confirm on-target degradation and assess selectivity by quantifying thousands of proteins simultaneously, revealing any off-target effects.[1][19]

  • Flow Cytometry: Quantifies protein levels in individual cells using fluorescently labeled antibodies.[1]

  • ELISA: A quantitative immunoassay for high-throughput measurement of protein levels.[16]

Table 2: Representative Cellular Degradation Data for VHL-Based Degraders

Degrader Target Cell Line DC50 (nM) Dmax (%) Reference
MZ1 BRD4 MV4-11 (AML) ~10 >95% [20]
DT2216 BCL-XL MOLT-4 (Leukemia) ~5 >90% [15]
ACBI2 SMARCA2 RKO (Colon Cancer) 78 46% [21]
NR-11c p38α MDA-MB-231 (Breast Cancer) ~100 >90% [22][23]

| GP262 | PI3Kα / mTOR | OCI-AML3 (AML) | 44.3 (IC50) | >80% |[10] |

Protocol 4: Western Blot for DC50 and Dmax Determination [7][18]

  • Materials:

    • Cell line expressing the POI.

    • VHL-based degrader stock solution (e.g., in DMSO).

    • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • Primary antibody against the POI.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).[7]

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a serial dilution of the degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lysis: Wash cells with cold PBS and lyse them using lysis buffer. Collect the protein lysates.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Normalize lysate concentrations and separate proteins by molecular weight via SDS-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody for the POI, followed by the primary antibody for the loading control.

    • Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities for the POI and the loading control using image analysis software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control for each degrader concentration. Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[18]

Cell Viability Assays

These assays determine the downstream functional consequence of target degradation, such as inhibition of cancer cell proliferation.

Protocol 5: MTT Assay for Cell Viability [18]

  • Materials:

    • Cells seeded and treated in a 96-well plate as described in Protocol 4.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or SDS in HCl).

    • 96-well plate reader.

  • Procedure:

    • After the desired PROTAC treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the degrader concentration to determine the IC50 (half-maximal inhibitory concentration).

In Vivo Efficacy Assessment

To evaluate the therapeutic potential of a VHL-based degrader, in vivo studies in animal models are essential.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the degrader and correlate its concentration in plasma and tissues with the extent of target protein degradation over time.[24][25]

  • Tumor Growth Inhibition: In oncology, efficacy is often measured by the ability of the degrader to inhibit tumor growth in xenograft or patient-derived xenograft (PDX) mouse models.[26][27]

Table 3: Representative In Vivo Efficacy Data

Degrader Target Model Dosing Outcome Reference
ACBI2 SMARCA2 NCI-H1299 Xenograft Oral Tumor growth inhibition [21][26]
A947 BRM Rat/Mouse Models IV Rapid clearance from plasma but retention and efficacy in tissues [24][25]
NR-11c p38α Mouse Mammary Tumors Local p38α degradation in tumors [23]

| ERα Degrader | ERα | Mouse Models | Oral | Lower in vivo degradation than expected due to metabolic instability |[28] |

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of VHL-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a VHL-based PROTAC?

The linker in a PROTAC molecule is a crucial component that connects the von Hippel-Lindau (VHL) E3 ligase ligand to the ligand for the protein of interest (POI).[] Its primary function is to bridge the POI and VHL, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[2] This proximity enables the VHL E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[3] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy, including its ability to induce target degradation, as well as its physicochemical properties like cell permeability and solubility.[][4]

Q2: How does linker length impact the formation of the ternary complex?

The length of the linker is a critical determinant of ternary complex formation and stability.[2]

  • A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and VHL to the PROTAC.[2]

  • A linker that is too long can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2]

Therefore, an optimal linker length exists that positions the POI and VHL in a productive orientation for ubiquitination.[3] This "sweet spot" for linker length is highly dependent on the specific POI and the exit vectors of the ligands.[2]

Q3: What are the most common types of linkers used for VHL-based PROTACs?

Commonly used linkers in early-stage PROTAC development are often flexible and include:

  • Polyethylene glycol (PEG) linkers: These are known to enhance water solubility and cell permeability.[]

  • Alkyl chains: These provide a simple and stable connection with a degree of flexibility.[]

More advanced and rigid linkers are also employed to improve efficacy and pharmacokinetic properties:

  • Piperidine (B6355638)/Piperazine-containing linkers: These rigid structures can help to pre-organize the PROTAC conformation, potentially leading to more stable ternary complexes.[5]

  • Alkynes and Triazoles: Often incorporated via "click chemistry," these linkers provide a rigid and metabolically stable connection.[4]

The choice of linker type depends on the specific requirements of the PROTAC, including the desired physicochemical properties and the structural characteristics of the ternary complex.[4]

Q4: How does the linker influence the cell permeability of a VHL-based PROTAC?

The linker significantly impacts a PROTAC's ability to cross the cell membrane.[6] VHL-based PROTACs are often large molecules that challenge the conventional rules for drug-likeness, making cell permeability a common hurdle.[7] The linker's properties can be modulated to improve permeability:

  • Flexibility and Polarity: Linkers that allow the PROTAC to adopt folded conformations can shield polar groups, reducing the polar surface area and enhancing cell permeability.[5][6]

  • Composition: Incorporating moieties like piperidine or piperazine (B1678402) can enhance rigidity and, in some cases, improve cell permeability.[8] The replacement of CH2 groups with oxygen atoms in PEG linkers can sometimes inhibit PROTAC activity.[4]

Q5: What is the "hook effect" and how is it related to the PROTAC linker?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or VHL-PROTAC) rather than the productive ternary complex (POI-PROTAC-VHL).[9] While the hook effect is primarily concentration-dependent, subtle changes in the linker can influence the cooperativity of ternary complex formation, which in turn can impact the severity of the hook effect.[10] Designing PROTACs with high cooperativity can help to stabilize the ternary complex over the binary complexes, thus mitigating the hook effect.[9]

Troubleshooting Guides

Problem 1: My VHL-based PROTAC shows weak or no degradation of the target protein.

This is a common issue that can arise from several factors related to the linker and ternary complex formation.

Troubleshooting Workflow

Troubleshooting_No_Degradation start Start: No/Weak Degradation check_permeability 1. Assess Cell Permeability start->check_permeability permeability_ok Permeability OK? check_permeability->permeability_ok improve_permeability Action: Modify linker to improve physicochemical properties. (e.g., add PEG, reduce polarity) permeability_ok->improve_permeability No check_ternary_complex 2. Evaluate Ternary Complex Formation permeability_ok->check_ternary_complex Yes improve_permeability->check_permeability ternary_complex_ok Ternary Complex Forms? check_ternary_complex->ternary_complex_ok synthesize_library Action: Synthesize a library of PROTACs with varying linker lengths and compositions. ternary_complex_ok->synthesize_library No check_ubiquitination 3. Check for Target Ubiquitination ternary_complex_ok->check_ubiquitination Yes synthesize_library->check_ternary_complex end_fail Issue Persists: Consider alternative E3 ligase or target ligand. synthesize_library:s->end_fail:n ubiquitination_ok Ubiquitination Occurs? check_ubiquitination->ubiquitination_ok redesign_linker Action: Redesign linker to alter the geometry of the ternary complex. ubiquitination_ok->redesign_linker No end_success Success: Degradation Achieved ubiquitination_ok->end_success Yes redesign_linker->check_ternary_complex redesign_linker:s->end_fail:n

A logical workflow for troubleshooting the lack of PROTAC activity.

Detailed Steps:

  • Assess Cell Permeability: VHL-based PROTACs can have poor cell permeability.[6][7]

    • Recommendation: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in cells.[9] A lack of engagement suggests a permeability issue.

    • Solution: Modify the linker to improve physicochemical properties. This can involve incorporating PEG units to increase solubility or using more rigid linkers that favor conformations that shield polar groups.[6][8]

  • Evaluate Ternary Complex Formation: The inability to form a stable ternary complex is a primary reason for lack of degradation.[11]

    • Recommendation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex.[11][12]

    • Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. Even small changes in linker length can significantly impact ternary complex formation.[12]

  • Check for Target Ubiquitination: A ternary complex may form but not be in a productive conformation for ubiquitination.[9]

    • Recommendation: Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC.

    • Solution: If no ubiquitination is observed despite ternary complex formation, this points to a problem with the geometry of the complex. Redesigning the linker to alter the relative orientation of the POI and VHL is necessary.[9]

Problem 2: I am observing a significant "Hook Effect" with my PROTAC.

A pronounced hook effect can limit the therapeutic window of a PROTAC.

Troubleshooting Steps:

  • Confirm with a Wide Dose-Response Curve: Perform a degradation experiment with a broad range of PROTAC concentrations to clearly define the bell-shaped curve characteristic of the hook effect.[9]

  • Operate at Optimal Concentrations: Once the optimal concentration for maximal degradation is identified, subsequent experiments should be performed within this range.

  • Enhance Ternary Complex Cooperativity: The hook effect is less pronounced in PROTACs that exhibit high cooperativity in ternary complex formation.

    • Solution: Modify the linker to introduce favorable protein-protein interactions between the POI and VHL. This can involve using more rigid linkers to pre-organize the PROTAC for a more favorable binding conformation.[9] Subtle structural changes in the linker can significantly impact cooperativity.[10]

  • Biophysical Characterization: Use assays like SPR or ITC to measure the cooperativity of your PROTACs. A higher cooperativity value (alpha > 1) indicates that the formation of the ternary complex is favored over the binary complexes, which can help to reduce the hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins by VHL-based PROTACs.

Table 1: Effect of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Reference
MZ1~13~25>90[2]
Analog 1Shorter than MZ1~100~70[2]
Analog 2Longer than MZ1~100~80[2]

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Relative DegradationReference
PEG12Weaker[3]
PEG16Stronger[3]
PEG19Weaker[3]
PEG21Weaker[3]

Table 3: Effect of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)Degradation ActivityReference
Alkyl/Ether< 12Not observed[4]
Alkyl/Ether12-29Submicromolar[4]
Alkyl/Ether21DC50 = 3 nM, Dmax = 96%[4]
Alkyl/Ether29DC50 = 292 nM, Dmax = 76%[4]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Perform densitometry analysis of the bands to quantify the relative protein levels. The target protein levels are normalized to the loading control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.[12]

Methodology:

  • Immobilization: Immobilize either the VHL E3 ligase complex or the target protein onto the SPR sensor chip surface.[12]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[12]

  • Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[12]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity (α) can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.[12]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC VHL VHL E3 Ligase PROTAC->VHL POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb Poly-ubiquitination POI_bound->PolyUb VHL_bound VHL PROTAC_bound->VHL_bound VHL_bound->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The mechanism of action for a VHL-based PROTAC.

Linker_Optimization_Workflow start Start: Design Initial PROTAC synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis biochemical_assays Biochemical Assays (Binding, Ternary Complex Formation) synthesis->biochemical_assays cellular_assays Cellular Assays (Degradation, Permeability) synthesis->cellular_assays data_analysis Data Analysis (DC50, Dmax, Cooperativity) biochemical_assays->data_analysis cellular_assays->data_analysis optimal_linker Optimal Linker Identified? data_analysis->optimal_linker lead_optimization Lead Optimization optimal_linker->lead_optimization Yes redesign Redesign Linker optimal_linker->redesign No redesign->synthesis

An experimental workflow for PROTAC linker optimization.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of VHL Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor cell permeability of VHL (von Hippel-Lindau) conjugates, a common challenge in the development of PROTACs (Proteolysis Targeting Chimeras).

Troubleshooting Guide

This guide offers a systematic approach to identifying and resolving cell permeability issues with your VHL conjugates.

Initial Assessment of Permeability

Question: How do I determine if my VHL conjugate has a permeability problem?

Answer:

Initial assessment involves a combination of in silico predictions and in vitro experimental assays.

  • In Silico Prediction: Computational models can provide an early indication of potential permeability issues. Key physicochemical properties to analyze include:

    • Molecular Weight (MW)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs)

    • Calculated LogP (cLogP)

    PROTACs often fall outside the typical "Rule of Five" for drug-likeness, exhibiting high MW and TPSA, which are associated with poor permeability.[1]

  • In Vitro Permeability Assays: Experimental validation is crucial. Commonly used assays include:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for passive permeability.[2]

    • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms.[2][3]

A workflow for assessing and troubleshooting permeability is outlined below:

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Troubleshooting Strategies cluster_3 Re-evaluation In_Silico_Analysis In Silico Analysis (MW, TPSA, cLogP) In_Vitro_Assays In Vitro Assays (PAMPA, Caco-2) In_Silico_Analysis->In_Vitro_Assays Predicts Permeability Low_Permeability_Confirmed Low Permeability Confirmed In_Vitro_Assays->Low_Permeability_Confirmed Chemical_Modification Chemical Modification Low_Permeability_Confirmed->Chemical_Modification Address Physicochemical Properties Linker_Optimization Linker Optimization Low_Permeability_Confirmed->Linker_Optimization Modify Linker Structure Advanced_Delivery Advanced Delivery Strategies Low_Permeability_Confirmed->Advanced_Delivery For Challenging Compounds Re-evaluate_Permeability Re-evaluate Permeability Chemical_Modification->Re-evaluate_Permeability Linker_Optimization->Re-evaluate_Permeability Advanced_Delivery->Re-evaluate_Permeability

Troubleshooting workflow for poor cell permeability.
Strategies for Chemical Modification

Question: My VHL conjugate shows poor permeability. What chemical modifications can I make to improve it?

Answer:

Several chemical modification strategies can enhance cell permeability by altering the physicochemical properties of your VHL conjugate.

  • Reduce Hydrogen Bonding Potential: The number of solvent-exposed hydrogen bond donors (HBDs) is a critical factor affecting permeability.[1][4]

    • Amide-to-Ester Substitution: Replacing an amide linkage with an ester can remove an HBD, which has been shown to improve cell permeability without significantly compromising VHL binding affinity.[4][5]

    • N-Methylation: Methylating amide nitrogens can also reduce HBD count and improve permeability.

  • Modify Lipophilicity: Optimizing the lipophilicity (LogP/LogD) is a balancing act. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and off-target effects.

    • Introduce Lipophilic Groups: Judicious addition of small, lipophilic moieties can improve permeability.[4]

    • Fluorination: Introducing fluorine atoms can modulate lipophilicity and metabolic stability.[6]

  • Reduce Molecular Size and Rigidity: While challenging for PROTACs, minimizing molecular weight and increasing rigidity can be beneficial.

The VHL-mediated ubiquitination pathway is the target of these conjugates. Understanding this pathway is crucial for designing effective PROTACs.

G cluster_0 VHL-Mediated Ubiquitination VHL_Conjugate VHL Conjugate (PROTAC) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) VHL_Conjugate->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

strategies to improve the solubility of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on .

Frequently Asked Questions (FAQs)

Q1: Why is solubility a critical issue for V-based PROTACs?

A1: VHL-based PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] Low solubility can negatively impact absorption, bioavailability, and may cause inconsistent results in biological assays.[2] Therefore, a strong focus on solubility is essential for the successful development of VHL-based PROTACs, especially for achieving oral efficacy.[2]

Q2: What are the main factors influencing the solubility of VHL-based PROTACs?

A2: The primary factors influencing the solubility of VHL-based PROTACs include their high molecular weight, lipophilicity, high total polar surface area (TPSA), and a high number of hydrogen-bond donors (HBDs).[3][4] The composition and structure of the linker, as well as the intrinsic properties of the warhead and E3 ligase binder, also play a significant role.[2]

Q3: How does the linker composition affect PROTAC solubility?

A3: The linker provides the most flexibility for optimizing PROTAC solubility.[2] The length, flexibility, and chemical composition of the linker can be modified to fine-tune solubility and permeability.[2][5] For instance, incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can increase water solubility.[5][] Conversely, more rigid or lipophilic linkers might be necessary for cell permeability but can negatively impact solubility.[2]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for PROTACs?

A4: Kinetic solubility refers to the concentration of a compound that dissolves in a buffer from a DMSO stock solution over a short period.[7] It's a high-throughput measurement often used in early drug discovery.[7] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution and is crucial for formulation development.[8][9] For initial screening and in vitro assays, kinetic solubility is often sufficient, but for lead optimization and formulation, thermodynamic solubility is more critical.[7][8]

Troubleshooting Guide

Issue 1: My VHL-based PROTAC precipitates out of solution during my in vitro assay.

  • Possible Cause: The concentration of the PROTAC exceeds its kinetic solubility in the assay buffer.

  • Solution 1: Determine the kinetic solubility of your PROTAC in the relevant assay buffer before conducting cell-based experiments.[10]

  • Solution 2: Prepare a more concentrated stock solution in a suitable organic solvent (like DMSO) and add a smaller volume to the aqueous medium to minimize precipitation.[10]

  • Solution 3: Consider using solubilizing agents, such as cyclodextrins, if they are compatible with your assay.[10]

  • Solution 4: Brief sonication of the final solution can sometimes help dissolve small precipitates, but be aware this may not result in a long-term stable solution.[10]

Issue 2: I'm observing inconsistent results in my protein degradation experiments.

  • Possible Cause 1: Incomplete solubilization of the PROTAC is leading to variable effective concentrations in your experiment.[10]

  • Solution 1: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to cells.[10]

  • Possible Cause 2: The PROTAC is not sufficiently permeable to the cells.

  • Solution 2: Modify the linker to improve cell permeability. For example, replacing an amide with an ester can improve permeability by removing a hydrogen bond donor.[11] Linkers that allow the PROTAC to adopt a less polar conformation in a nonpolar environment can also enhance cell permeability.[11]

Issue 3: My PROTAC has good in vitro activity but poor in vivo efficacy.

  • Possible Cause: Poor solubility is leading to low oral bioavailability.

  • Solution 1: Investigate formulation strategies such as creating an amorphous solid dispersion (ASD) to enhance the dissolution rate and supersaturation of the PROTAC.[1][12]

  • Solution 2: Modify the PROTAC structure to improve its physicochemical properties. This can include adding solubilizing groups to the VHL ligand moiety or introducing a constrained six-membered ring in the VHL-binding scaffold.[4][13]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method for determining the kinetic solubility of a VHL-based PROTAC.[10]

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Filtration plate or centrifuge

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Addition to Buffer: Add a small volume of the DMSO stock solution to the aqueous buffer to reach the desired final concentration.

  • Incubation: Shake the samples for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed or filter them through a low-binding filter plate to remove any precipitate.[10]

  • Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[10]

  • Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Protocol 2: Thermodynamic Solubility Assay

This protocol outlines a method for determining the thermodynamic solubility of a PROTAC.[14]

Materials:

  • Solid PROTAC

  • Aqueous buffer (e.g., DPBS, pH 7.4)

  • Shaker

  • Centrifuge and filter

  • LC-MS with UV-Diode Array Detection (DAD)

Procedure:

  • Sample Preparation: Add the aqueous buffer to the solid PROTAC.

  • Incubation: Shake the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7]

  • Separation: Centrifuge the sample and filter the supernatant.

  • Analysis: Analyze the filtered supernatant by LC-MS with UV-DAD using a calibration curve to determine the concentration.

  • Calculation: The solubility is calculated by dividing the amount of the sample on the column by the injection volume.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the impact of different strategies on the solubility of VHL-based PROTACs.

StrategyPROTAC/ModificationImprovement in SolubilityReference
Addition of Solubilizing Groups Modification of a USP7 degrader with a dibasic piperazine (B1678402) (PROTAC 40)170-fold increase compared to its precursor[3][4][13]
Formulation Approaches Complexation of Thalidomide with Hydroxypropyl-beta-cyclodextrinIncreased from 50 µg/mL to 1.7 mg/mL[15]
Amorphous Solid Dispersion (ASD) of AZ1 (CRBN PROTAC) with HPMCASUp to 2-fold increase in drug supersaturation[15]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC VHL-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Adds Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Leads to

Caption: General mechanism of action for a VHL-based PROTAC.

Solubility_Workflow cluster_workflow Workflow for Improving PROTAC Solubility Start Start: PROTAC with Poor Solubility Assess Assess Solubility (Kinetic & Thermodynamic) Start->Assess Strategy Select Improvement Strategy Assess->Strategy Modification Chemical Modification (e.g., Linker, Solubilizing Groups) Strategy->Modification Option 1 Formulation Formulation Strategy (e.g., ASD, Co-solvents) Strategy->Formulation Option 2 Synthesize Synthesize/Formulate Modified PROTAC Modification->Synthesize Formulation->Synthesize Reassess Re-assess Solubility & Biological Activity Synthesize->Reassess Decision Solubility Improved? Reassess->Decision End End: Optimized PROTAC Decision->End Yes Iterate Iterate Design Decision->Iterate No Iterate->Strategy

Caption: A general workflow for addressing solubility issues in VHL-based PROTACs.

References

VHL-based PROTAC Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHL-based PROTAC synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, purification, and characterization of VHL-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Synthesis & Purification

Q1: My amide coupling reaction to link the VHL ligand, linker, or warhead has a low yield or has failed. What are the possible causes and solutions?

A1: Failed amide coupling is one of the most common hurdles in PROTAC synthesis. Here are several potential causes and corresponding troubleshooting steps:

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amines or acids, which are common in complex PROTAC structures, a more potent coupling reagent might be necessary.

    • Solution: Switch to a stronger coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1] Ensure the reagent is fresh and has been stored under anhydrous conditions.[1]

  • Inappropriate Base: The base used is crucial for neutralizing the reaction mixture and facilitating the coupling.

    • Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[1] The amount of base is also critical; typically 2-3 equivalents are used. Excess base can lead to side reactions.[1]

  • Poor Solubility of Reactants: PROTAC components can have poor solubility in common organic solvents, leading to an incomplete reaction.

    • Solution: Ensure all reactants are fully dissolved. Use anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1] Sonication or gentle heating may be required. The use of co-solvents can also be explored.[1]

  • Steric Hindrance: Bulky VHL ligands, linkers, or warheads can sterically hinder the reaction.

    • Solution: Consider extending the reaction time (e-g., to 12-24 hours) or increasing the reaction temperature (e.g., to 40-50 °C).[1]

  • Moisture in the Reaction: Amide coupling reactions are sensitive to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: I am having difficulty purifying my final PROTAC product. What purification strategies are recommended?

A2: PROTACs are often large molecules with complex structures, which can make purification challenging.

  • Flash Column Chromatography: This is a common first step for purifying the crude product.[2] Use a silica (B1680970) gel column and a suitable solvent gradient (e.g., DCM/Methanol or Ethyl Acetate (B1210297)/Hexane).[3]

  • Preparative HPLC (Prep-HPLC): For higher purity, Reverse-Phase (RP) HPLC is often necessary.[2][3] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA is a common choice.[3]

  • Solid-Phase Synthesis: To simplify purification, consider synthesizing the PROTAC on a solid support. This allows for easy removal of excess reagents and byproducts by washing the resin. The final product is then cleaved from the support in the last step, often yielding a purer crude product that requires less intensive final purification.[4][5]

Q3: My synthesized VHL-based PROTAC has poor aqueous solubility. How can I address this?

A3: Poor solubility is a significant challenge for VHL-based PROTACs, which can affect their biological activity and potential for in vivo studies.[6][7][8]

  • Linker Modification: The linker composition has a major impact on solubility. Incorporating more polar groups, such as polyethylene (B3416737) glycol (PEG) units, can improve solubility.[2]

  • VHL Ligand Modification: Structural modifications to the VHL ligand can enhance solubility. For example, incorporating solubilizing groups like a dibasic piperazine (B1678402) has been shown to dramatically increase aqueous solubility without compromising degradation performance.[7][8]

  • Formulation Strategies: For in vivo studies, formulation approaches can be used to improve the solubility and bioavailability of the PROTAC. These can include the use of amorphous solid dispersions, nano-delivery systems, or self-emulsifying delivery systems.[9]

Characterization & Analysis

Q4: How can I confirm the identity and purity of my synthesized PROTAC?

A4: A combination of analytical techniques is necessary to confirm the structure and purity of your PROTAC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for monitoring reaction progress and confirming the molecular weight of the final product.[2] A high-resolution mass spectrometer can provide an accurate mass measurement to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the PROTAC.[10] 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures to assign all protons and carbons.[11]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector can be used to assess the purity of the final compound.

Q5: My VHL-based PROTAC is synthesized and pure, but it is not inducing degradation of my target protein. What could be the issue?

A5: Lack of degradation activity can stem from several factors beyond the synthesis and purity of the PROTAC itself.

  • Impaired Ternary Complex Formation: The primary mechanism of a PROTAC is to form a ternary complex between the target protein and the E3 ligase. If this complex does not form efficiently, degradation will not occur.

    • Solution: The linker length and composition are critical for productive ternary complex formation.[6] It may be necessary to synthesize a small library of PROTACs with different linkers to find one that is optimal. Biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to study ternary complex formation in vitro.[12]

  • Poor Cell Permeability: VHL-based PROTACs are often large molecules that struggle to cross the cell membrane.[13]

    • Solution: The linker can be optimized to improve cell permeability. Studies have shown that linkers that allow the PROTAC to adopt a folded, less polar conformation in a nonpolar environment can improve cell permeability.[13] Cell permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[14][15]

  • Use of an Inactive Control: It is crucial to use a negative control to ensure that the observed degradation is due to the intended PROTAC mechanism.

    • Solution: Synthesize an inactive epimer of the VHL ligand (e.g., by inverting the stereochemistry of the hydroxyproline (B1673980) moiety). This control should be structurally similar to the active PROTAC but unable to bind to VHL, and therefore should not induce degradation.

Data Summary Tables

Table 1: Comparison of Common Amide Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
TBTUHOBtDIPEADMF30~95-98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99

Data synthesized from multiple studies to provide a comparative overview.[16] Yields can vary based on the specific substrates and reaction conditions.

Table 2: Physicochemical Properties and Permeability of VHL-based PROTACs with Different Linkers

PROTACLinker TypecLogPCell Permeability (PAMPA, Pe x 10-6 cm/s)
1 Aliphatic7.6Low
2 Ethylene glycol-based4.5High
3 More rigid5.8Medium-Low
4 More rigid6.5Medium-High
5 Most rigid5.1Low
6 Most rigid5.2Medium-High
7 Flexible with amine5.9High
8 Rigid with amine6.0Low
9 -3.5Low

This table summarizes data on a series of VHL PROTACs targeting ERK5, highlighting the impact of linker composition on calculated LogP and passive cell permeability as measured by PAMPA.[13]

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis using HATU

This protocol describes a general procedure for the amide bond formation between a carboxylic acid-containing fragment (e.g., VHL ligand-linker) and an amine-containing fragment (e.g., warhead).

Reagents and Materials:

  • Carboxylic acid component (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.2 eq)[2]

  • DIPEA (3.0 eq)[2]

  • Anhydrous DMF[2]

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component in anhydrous DMF.[2]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]

  • Add the amine component to the reaction mixture.[2]

  • Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight (12-24 hours).[2]

  • Monitor the reaction progress by LC-MS.[2]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography or preparative HPLC.[2]

Protocol 2: Purification of PROTACs by Preparative RP-HPLC

This protocol provides a general guideline for purifying a PROTAC using preparative reverse-phase HPLC.

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Procedure:

  • Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the preparative HPLC with a suitable gradient method. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes. The optimal gradient should be developed based on analytical HPLC runs.

  • Inject the sample onto the column.

  • Collect fractions corresponding to the product peak as detected by the UV detector.

  • Analyze the collected fractions by LC-MS to confirm the presence of the desired product and to assess purity.

  • Combine the pure fractions and lyophilize to remove the solvents and obtain the final product as a solid.[3]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[15]

Materials:

  • PAMPA plate (a 96-well filter plate with a hydrophobic PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane (B42187) solution

  • Phosphate-buffered saline (PBS)

  • PROTAC stock solution in DMSO

  • Plate reader for UV-Vis absorbance

Procedure:

  • Coat the filter membrane of the donor plate with the lecithin/dodecane solution and allow it to impregnate the membrane.

  • Add PBS to the acceptor plate wells.

  • Prepare the PROTAC solution in PBS from the DMSO stock. The final DMSO concentration should be low (e.g., <1%).

  • Add the PROTAC solution to the donor plate wells.

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17]

  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader or LC-MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Visualizations

VHL_PROTAC_Synthesis_Workflow cluster_synthesis Modular Synthesis cluster_coupling Coupling Reactions cluster_purification_analysis Purification & Analysis VHL Ligand VHL Ligand Couple_VL Couple VHL Ligand and Linker VHL Ligand->Couple_VL Linker Linker Linker->Couple_VL Warhead (POI Binder) Warhead (POI Binder) Final_Coupling Final Coupling Warhead (POI Binder)->Final_Coupling Couple_VL->Final_Coupling Couple_LW Couple Linker and Warhead Crude_PROTAC Crude PROTAC Final_Coupling->Crude_PROTAC Purification Purification (Flash Chromatography, HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC

Caption: General workflow for the modular synthesis of VHL-based PROTACs.

Amide_Coupling_Troubleshooting Start Low/No Yield in Amide Coupling Reaction Check_Reagents Are coupling reagent and base appropriate and fresh? Start->Check_Reagents Check_Conditions Are reaction conditions (solvent, temp, time) optimal? Check_Reagents->Check_Conditions Yes Change_Reagents Use stronger coupling reagent (HATU). Use non-nucleophilic base (DIPEA). Check_Reagents->Change_Reagents No Check_Solubility Are all reactants fully dissolved? Check_Conditions->Check_Solubility Yes Optimize_Conditions Increase reaction time/temperature. Ensure anhydrous conditions. Check_Conditions->Optimize_Conditions No Improve_Solubility Use co-solvents (e.g., DMF/DCM). Apply sonication or gentle heat. Check_Solubility->Improve_Solubility No Success Successful Coupling Check_Solubility->Success Yes Change_Reagents->Success Optimize_Conditions->Success Improve_Solubility->Success

Caption: Troubleshooting workflow for a failed amide coupling reaction.

PROTAC_MoA cluster_cell Cell PROTAC VHL-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination recruits E2 Proteasome Proteasome Ubiquitination->Proteasome tagged POI Recycling PROTAC & VHL Recycling Ubiquitination->Recycling Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Enhancing VHL PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the degradation efficiency of your Von Hippel-Lindau (VHL) Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a VHL-recruiting PROTAC?

A VHL-recruiting PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to your protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and VHL, the PROTAC forms a ternary complex. This proximity enables the VHL E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1][2][3]

Q2: What are the critical parameters for evaluating PROTAC efficiency?

The efficacy of a PROTAC is primarily assessed by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][4]

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.[1][4] These values are typically determined by generating a dose-response curve from a Western blot or other quantitative protein analysis.[1][5]

Q3: What is the "hook effect" and how does it impact degradation?

The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[6][7] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL) required for ubiquitination. These binary complexes compete with and inhibit the formation of the essential ternary complex, reducing degradation.[6][7]

Q4: How important is the linker in VHL PROTAC design?

The linker is a critical determinant of PROTAC efficacy. Its length, composition, and rigidity are paramount for the formation of a stable and productive ternary complex.[3][8]

  • Too short: A short linker can cause steric hindrance, preventing the simultaneous binding of the POI and VHL.[3][8]

  • Too long: A long linker can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[3][8]

  • Composition: The chemical makeup of the linker (e.g., PEG vs. alkyl chains) affects crucial properties like solubility and cell permeability.[3][9]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: No degradation of the target protein is observed at any concentration.

Possible Causes & Troubleshooting Steps

  • Is the PROTAC compound intact and soluble?

    • Action: Verify the chemical structure and purity of your PROTAC using methods like LC-MS or NMR. Prepare fresh stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before use. Poor solubility is a common cause of inactivity.[10]

  • Is the PROTAC cell-permeable?

    • Action: Evaluate the ability of your PROTAC to enter the cells. This can be assessed with cellular uptake assays. Modifying the linker to enhance hydrophilicity (e.g., using PEG linkers) or rigidity can sometimes improve permeability.[3][10][11][12]

  • Is the PROTAC engaging the target protein and VHL inside the cell?

    • Action: Confirm target engagement using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[10] Similarly, confirm binding to VHL. If there is no binding to either partner, degradation cannot occur.

  • Is VHL E3 ligase sufficiently expressed and active in your cell line?

    • Action: Check the expression level of VHL in your cell line via Western blot or by consulting cell line databases.[10] Some cell lines may have very low VHL expression.[10][] Also, VHL activity is dependent on the neddylation of CUL2, a component of the VHL complex. You can use a neddylation inhibitor (e.g., MLN4924) as a control; it should block degradation.[14][15]

  • Is the proteasome functional?

    • Action: Confirm that the proteasome is active. Pre-treating cells with a known proteasome inhibitor (e.g., MG132 or epoxomicin) should prevent the degradation of your target protein if the PROTAC is working correctly.[6][10][14]

Problem 2: Weak or incomplete degradation is observed (High DC50 / Low Dmax).

Possible Causes & Troubleshooting Steps

  • Is the PROTAC concentration or treatment duration optimal?

    • Action: Perform a detailed dose-response experiment over a wide concentration range (e.g., low nM to high µM) to identify the optimal concentration and rule out the hook effect.[6][10] Additionally, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the time point of maximal degradation, as degradation kinetics can vary.[10][16]

  • Is the ternary complex formation inefficient?

    • Action: The stability of the POI-PROTAC-VHL complex is crucial for efficient ubiquitination.[10] This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET.[10][17][18] Inefficient formation may be due to a suboptimal linker.

  • Is the linker length or composition suboptimal?

    • Action: Synthesize and test a series of PROTACs with varying linker lengths and compositions. There is often a clear "sweet spot" for linker length that maximizes degradation potency.[8] Both increasing linker rigidity and incorporating flexible elements have been shown to improve potency in different contexts.[9][19]

  • Is the rate of protein synthesis high?

    • Action: If the cell is rapidly synthesizing new copies of the target protein, it can counteract the degradation induced by the PROTAC. This can be checked by treating cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) alongside your PROTAC.

Data Presentation

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

Optimizing the linker is a key strategy to enhance degradation. The optimal length is target-dependent and must be determined empirically.[8] Below is a summary of data from studies evaluating linker length for different VHL-based PROTACs.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHL9>1000~20[8]
ERαVHL12~500~60[8]
ERα VHL 16 ~100 >80 [8]
ERαVHL19~500~60[8]
ERαVHL21>1000~30[8]
BCL-XLVHLNot Specified6390.8[20]
KRAS G12CVHLNot Specified250 - 760Not Specified[14]

Note: Data is compiled from multiple sources for illustrative purposes. Absolute values are system-dependent.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This is a fundamental assay to quantify changes in target protein levels.[1]

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight.[1] b. Prepare serial dilutions of your PROTAC compound in cell culture medium. c. Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][2]

2. Cell Lysis: a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1] b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][6] c. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1] d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][2] e. Collect the supernatant containing the soluble protein.

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[2] b. Normalize all samples to the same protein concentration with lysis buffer. c. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[1]

4. SDS-PAGE and Immunoblotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1][2] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] c. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1] d. Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

5. Detection and Analysis: a. Visualize bands using an ECL chemiluminescent substrate and an imaging system.[1][2] b. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.[1] c. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[1][5]

Protocol 2: Ternary Complex Formation Assay (General Overview)

Biophysical assays are essential to confirm that the PROTAC can effectively bridge the POI and VHL.[17][18] Techniques like SPR, BLI, and ITC provide quantitative data on binding affinities and cooperativity.[18][21]

General Principle (SPR Example):

  • One protein (e.g., VHL) is immobilized on a sensor chip.

  • The PROTAC is injected and its binding (binary interaction) to the immobilized protein is measured.

  • The PROTAC is then injected along with the second protein (the POI).

  • An increase in the binding signal compared to the binary interaction indicates the formation of the ternary complex.

  • Kinetic and affinity data (KD) can be derived from these measurements, which helps in calculating the cooperativity of the complex.[18][21]

Visualizations

Signaling and Experimental Workflows

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC VHL PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recruits Degradation POI Degradation Proteasome->Degradation Executes

Caption: The catalytic mechanism of VHL PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Observation: No Degradation Q1 Check Compound Integrity & Solubility Start->Q1 A1_Pass PASS Q1->A1_Pass OK A1_Fail FAIL (Synthesize/Purify) Q1->A1_Fail Issue Q2 Assess Cell Permeability A1_Pass->Q2 A2_Pass PASS Q2->A2_Pass OK A2_Fail FAIL (Redesign Linker) Q2->A2_Fail Issue Q3 Confirm Target & VHL Engagement (e.g., CETSA) A2_Pass->Q3 A3_Pass PASS Q3->A3_Pass OK A3_Fail FAIL (Redesign Binders) Q3->A3_Fail Issue Q4 Verify VHL & Proteasome Function in Cell Line A3_Pass->Q4 A4_Pass PASS Q4->A4_Pass OK A4_Fail FAIL (Change Cell Line) Q4->A4_Fail Issue Q5 Investigate Ternary Complex Formation (e.g., SPR) A4_Pass->Q5 A5_Pass DEGRADATION EXPECTED Q5->A5_Pass OK A5_Fail FAIL (Redesign Linker) Q5->A5_Fail Issue

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

Western_Blot_Workflow Step1 1. Plate and Culture Cells Step2 2. Treat with PROTAC (Dose Response & Time Course) Step1->Step2 Step3 3. Wash Cells & Lyse Step2->Step3 Step4 4. Quantify Protein (BCA Assay) Step3->Step4 Step5 5. SDS-PAGE & Membrane Transfer Step4->Step5 Step6 6. Immunoblotting (Primary & Secondary Antibodies) Step5->Step6 Step7 7. Image & Quantify Bands Step6->Step7 Step8 8. Calculate DC50 / Dmax Step7->Step8

Caption: Experimental workflow for Western blot-based degradation analysis.

References

Validation & Comparative

A Researcher's Guide to Validating Target Engagement of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies

Proteolysis-targeting chimeras (PROTACs) that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase represent a powerful therapeutic modality for targeted protein degradation.[1] A critical step in the development of these molecules is the rigorous validation of target engagement—confirming that the PROTAC molecule successfully binds to both the target protein and the VHL ligase within a cellular context to form a productive ternary complex.[2][3] This guide provides an objective comparison of current methodologies used to assess target engagement, complete with experimental data, detailed protocols, and workflow visualizations to aid in assay selection and implementation.

The PROTAC Mechanism: A Multi-Step Process

VHL-based PROTACs are heterobifunctional molecules featuring a ligand for the protein of interest (POI), a ligand for the VHL E3 ligase, and a chemical linker.[3] Their mechanism of action involves hijacking the cell's native ubiquitin-proteasome system. The PROTAC simultaneously binds to the POI and VHL, forming a ternary complex.[1] This proximity induces the VHL ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can engage in further catalytic cycles.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VHL-based PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a VHL-based PROTAC.

Comparison of Target Engagement & Degradation Assays

Validating the entire PROTAC mechanism requires a multi-pronged approach, from confirming direct binding in biochemical assays to measuring the ultimate functional outcome—protein degradation—in cells. The choice of assay depends on the specific question being asked, the stage of the drug discovery process, and available resources.

Assay Category Specific Method Principle Throughput Key Readouts Pros Cons
Biophysical Assays Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Measures changes in refractive index upon binding of molecules to a sensor surface.[1][4]MediumK_D (affinity), k_on/k_off (kinetics), Cooperativity (α)Label-free, provides kinetic data, can measure binary and ternary interactions.[1][5]Requires purified proteins, potential for protein immobilization artifacts.[5]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6][7]LowK_D, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics, label-free, solution-based.[8]High protein consumption, low throughput, sensitive to buffer mismatch.[4][9]
AlphaLISA / TR-FRET Proximity-based assays where signal is generated when tagged proteins are brought close by a PROTAC.[10][11]HighIC_50, K_D, Ternary complex formationHomogeneous (no-wash), high throughput, low protein requirement.[12]Requires tagged/labeled proteins, potential for compound interference.
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[13][14]Medium-HighThermal shift (ΔT_m), EC_50Measures engagement in intact cells/lysates, label-free for endogenous proteins.[13][15]Not all binding events cause a thermal shift, requires specific antibodies for Western blot readout.[16]
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged protein and a fluorescent tracer.[17]HighIC_50Live-cell quantification, high throughput, can assess cell permeability.[17][18]Requires genetic modification (NanoLuc fusion), relies on a suitable competitive tracer.
Protein Degradation Western Blot / Capillary Western Immunodetection of target protein levels in cell lysates.[19][20]Low-MediumDC_50 (50% degradation conc.), D_max (max degradation)Gold standard for protein detection, direct measure of degradation.Low throughput, semi-quantitative (traditional), requires high-quality antibodies.[20]
In-Cell Western™ (ICW) Plate-based immunofluorescence assay to quantify protein levels in fixed cells.[19]Medium-HighDC_50, D_maxHigher throughput than traditional Western blot, plate-based format.[19]Requires specific antibodies, potential for high background.
Flow Cytometry Quantifies protein levels on a per-cell basis using fluorescently labeled antibodies.[21][22]HighDC_50, D_max, Mean Fluorescence Intensity (MFI)Single-cell resolution, can analyze heterogeneous populations.[21][22]Requires cell permeabilization for intracellular targets, antibody-dependent.[21]

Quantitative Data Summary

The following table summarizes representative quantitative data for the well-characterized VHL-based BRD4 degrader, MZ1. These values highlight how different assays provide complementary information about a PROTAC's binding and degradation profile.

Assay Interaction Measured Analyte K_D / IC_50 / DC_50 Reference
ITC Binary BindingMZ1 : VHL-ElonginB-ElonginC (VCB)66 nM[4]
ITC Binary BindingMZ1 : BRD4_BD2_4 nM[4]
SPR Binary BindingMZ1 : VCB29 nM[4]
SPR Binary BindingMZ1 : BRD4_BD2_1 nM[4]
NanoBRET Cellular Target EngagementMZ1 : BRD4 (in-cell)Slower engagement vs. JQ1[23]
Western Blot Cellular DegradationMZ1 in HeLa cellsDC_50 < 100 nM[21]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to confirm target engagement in a physiologically relevant setting. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13][14]

CETSA_Workflow cluster_protocol CETSA Protocol step1 1. Cell Treatment Treat intact cells with PROTAC or vehicle control. step2 2. Heat Challenge Heat cell suspensions across a temperature gradient (e.g., 40-70°C). step1->step2 step3 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). step2->step3 step4 4. Separation Centrifuge to separate soluble (folded) proteins from precipitated (unfolded) aggregates. step3->step4 step5 5. Quantification Analyze soluble fraction using Western Blot or other methods to quantify remaining target protein. step4->step5 step6 6. Data Analysis Plot protein levels vs. temperature to generate a melt curve. A shift indicates stabilization/engagement. step5->step6

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the VHL-based PROTAC or a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting and Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., in a PCR thermocycler) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells, typically through repeated freeze-thaw cycles in liquid nitrogen, to release the intracellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein and a loading control (e.g., GAPDH) by Western blot, In-Cell Western, or mass spectrometry.[14]

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature. A rightward shift in the melting curve for PROTAC-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[13]

NanoBRET™ Ternary Complex Assay

This live-cell assay directly measures the formation of the ternary complex.[2]

Detailed Methodology:

  • Cell Line Engineering: Create a cell line where the target protein is endogenously tagged with NanoLuc® luciferase (e.g., via CRISPR/Cas9). Transfect these cells to express the E3 ligase (VHL) as a HaloTag® fusion protein.[24]

  • Cell Plating and Labeling: Plate the engineered cells. Add the HaloTag® NanoBRET® 618 Ligand to the media, which will fluorescently label the VHL-HaloTag fusion protein. Also add the Nano-Glo® Vivazine substrate for the NanoLuc luciferase.[24]

  • PROTAC Treatment: Add the VHL-based PROTAC at various concentrations to the cells.

  • Signal Detection: Incubate the plate at 37°C and measure the bioluminescence (460 nm) and fluorescence (618 nm) signals over time using a plate reader equipped for BRET detection.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET signal upon PROTAC addition indicates that the NanoLuc-tagged target and the HaloTag-labeled VHL are being brought into close proximity, confirming ternary complex formation in live cells.

Immunoprecipitation (IP) - Western Blot

This classic biochemical technique can be used to confirm the formation of the ternary complex in cells.

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control PROTAC, and vehicle. Lyse the cells in a gentle IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Add an antibody against the target protein to the cleared cell lysates and incubate to form an antibody-protein complex. Capture this complex using Protein A/G magnetic beads.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein (to confirm successful IP) and against VHL.

  • Analysis: The presence of a VHL band in the sample immunoprecipitated with the target protein antibody—only in the presence of a functional PROTAC—provides strong evidence of ternary complex formation.

Choosing the Right Assay: A Logical Approach

Selecting the appropriate validation method is crucial for efficiently advancing a PROTAC project. The following diagram presents a logical workflow for characterizing a novel VHL-based PROTAC.

Assay_Decision_Tree start Start: New VHL-based PROTAC biophysical Biophysical Assays (SPR, ITC, AlphaLISA) Do the components bind? start->biophysical cellular_engage Cellular Target Engagement (CETSA, NanoBRET) Does it engage the target in cells? biophysical->cellular_engage Yes optimize Optimize PROTAC (Linker, Ligands) biophysical->optimize No ternary_complex Ternary Complex Formation (Co-IP, NanoBRET) Does it form the ternary complex? cellular_engage->ternary_complex Yes cellular_engage->optimize No (Permeability Issue?) degradation Protein Degradation Assay (Western, Flow, ICW) Does it degrade the target? ternary_complex->degradation Yes ternary_complex->optimize No degradation->optimize No (Ubiquitination Issue?) advance Advance Candidate degradation->advance Yes

Caption: Logical workflow for selecting assays to validate a VHL-based PROTAC.

By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to confidently validate the target engagement and mechanism of action of novel VHL-based PROTACs, ultimately accelerating the development of new therapeutics.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity Profiling of VHL Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of von Hippel-Lindau (VHL) ligand-linker conjugates in Proteolysis Targeting Chimeras (PROTACs), with a focus on assessing and mitigating cross-reactivity. This guide provides a comprehensive overview of the current landscape, supported by experimental data and detailed methodologies to aid in the design and evaluation of next-generation targeted protein degraders.

The efficacy and safety of PROTACs are intrinsically linked to their selectivity. The choice of VHL ligand and the nature of the linker connecting it to the target-binding warhead are critical determinants of on-target potency and the potential for off-target effects. Understanding the cross-reactivity profile of these conjugates is paramount for advancing novel degraders through the development pipeline. This guide offers a comparative analysis of various VHL-based PROTACs, detailing their performance and the experimental workflows required for their rigorous evaluation.

Quantitative Comparison of VHL-Based PROTAC Performance

The following tables summarize the degradation efficiency of various VHL-based PROTACs, highlighting the impact of different linkers and target warheads on their potency and selectivity. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating PROTAC performance.

Table 1: Comparative Degradation Efficiency of VHL-Based BET Protein Degraders

PROTACVHL LigandLinker Type & LengthTargetCell LineDC50 (nM)Dmax (%)Key Observations
MZ1 Hydroxyproline-basedPEGBRD4HeLa, 22Rv1~10-25>90Demonstrates potent and selective degradation of BRD4.[1]
ARV-771 Hydroxyproline-basedPEG-basedBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 5>90Potent pan-BET degrader.
Compound 1 Hydroxyproline-basedPEGSMARCA2/422Rv11.8 (SMARCA2), 2.5 (SMARCA4)>95Shows high potency for dual degradation.
AT1 Hydroxyproline-basedPEGBRD4HeLa4.7>90Rationally designed based on MZ1 structure for improved selectivity.[2]
Macrocyclic Analog of MZ1 Hydroxyproline-basedMacrocyclic PEG-basedBRD4Not SpecifiedComparable to MZ1Comparable to MZ1Designed to pre-organize the PROTAC for efficient ternary complex formation.[2]

Table 2: Influence of Linker Composition on Degradation of Class I HDACs

PROTACVHL LigandLinker CompositionTargetCell LineDC50 (µM)Dmax (%)Key Observations
Jps016 (tfa) VHL-basedAmide-containingHDAC1, HDAC3HCT1160.55 (HDAC1), 0.53 (HDAC3)77 (HDAC1), 66 (HDAC3)Exhibits submicromolar potency for HDAC1 and HDAC3 degradation.[3]
PROTAC 4 VHL-basedAmide-containingHDAC1, HDAC2, HDAC3HCT1160.55 (HDAC1), Low µM (HDAC2), 0.53 (HDAC3)~100 (HDAC1/2 at 10µM), >50 (HDAC3 at 1µM)Achieves near-complete degradation of HDAC1 and HDAC2 at higher concentrations.[3]

Experimental Protocols for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of the on-target and off-target effects of VHL ligand-linker conjugates.

Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry-based proteomics provides a comprehensive and unbiased view of the cellular proteome, enabling the identification of unintended protein degradation.

Methodology:

  • Cell Culture and Treatment: Culture human cell lines (e.g., HEK293T, HCT116) to 70-80% confluency. Treat cells with the VHL-based PROTAC at various concentrations (including a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteome into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control. A significant decrease in protein levels suggests potential off-target degradation.

Western Blotting for Target Validation and Orthogonal Confirmation

Western blotting is a targeted approach to validate the degradation of the intended protein of interest and to confirm potential off-targets identified through proteomics.

Methodology:

  • Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells as described for proteomics.

  • SDS-PAGE and Protein Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or potential off-target. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation. Normalize protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm the direct binding of a PROTAC to its intended target and potential off-targets within intact cells. The principle is that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with the VHL-based PROTAC or vehicle control.

  • Heat Challenge: Aliquot the cell suspension and heat them at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein or potential off-target in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizing the Molecular Machinery

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key pathways and experimental workflows involved in the cross-reactivity profiling of VHL ligand-linker conjugates.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment VHL_ligand VHL Ligand Linker Linker VHL_ligand->Linker VHL VHL E3 Ligase VHL_ligand->VHL Binds Target Target Protein Warhead Warhead Linker->Warhead Warhead->Target Binds Ub Ubiquitin VHL->Ub Recruits & Transfers Proteasome 26S Proteasome Ub->Proteasome Signals for Degradation Proteasome->Target Degrades Experimental_Workflow Experimental workflow for cross-reactivity profiling. cluster_Profiling Cross-Reactivity Profiling Workflow cluster_Data Data Analysis start VHL Ligand-Linker Conjugate proteomics Global Proteomics (LC-MS/MS) start->proteomics Unbiased Screening western Western Blot start->western Confirm On-Target Degradation cetsa CETSA start->cetsa Confirm Target Engagement proteomics->western Validate Off-Targets off_target_list List of Potential Off-Targets proteomics->off_target_list dc50_dmax Determine DC50 & Dmax western->dc50_dmax target_binding Confirm Direct Binding cetsa->target_binding

References

A Comparative Analysis of VHL Ligand Scaffolds for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design, and the development of potent and diverse VHL ligand scaffolds is crucial for the continued success of this technology.[2][3][4]

This guide provides a comparative analysis of different VHL ligand scaffolds, focusing on their performance in PROTACs, and is intended for researchers, scientists, and drug development professionals.

The Mechanism of VHL-Based PROTACs

VHL-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein.[5] This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->VHL Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Key VHL Ligand Scaffolds and Their Performance

The foundational VHL ligand scaffold is based on a hydroxyproline (B1673980) (Hyp) core, which mimics the binding motif of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[6][7][8] Modifications to this core have led to the development of various scaffolds with distinct properties.

Ligand ScaffoldKey FeaturesRepresentative Ligand(s)VHL Binding Affinity (Kd/IC50)PROTAC Performance (DC50/Dmax)Reference(s)
Hydroxyproline-based The original and most widely used scaffold. Forms key hydrogen bonds with the VHL binding pocket.VH032, VH101Kd: 186 nM (VH032)DC50: Sub-micromolar to nanomolar range for various targets.[8]
Fluoro-hydroxyproline-based Introduction of fluorine can modulate pyrrolidine (B122466) ring pucker and binding affinity. Stereochemistry of the fluorine is critical.(3R,4S)-3-fluoro-4-hydroxyproline containing ligandsComparable to Hyp-based ligands.Can achieve nanomolar degradation despite weaker VHL binding in some cases.[9]
Thioamide-substituted Replacement of an amide bond with a thioamide can alter hydrogen bonding and conformational preferences.Thioamide-modified Hyp ligandsCan have a pronounced impact on affinity, both increasing and decreasing it.Dependent on the specific substitution pattern and its effect on ternary complex formation.[6][7]
Non-hydroxyproline scaffolds Emerging scaffolds aiming to improve physicochemical properties like cell permeability and reduce molecular weight.Various proprietary and published structures.Highly variable, with some showing potent binding.Promising results in specific cases, but less broadly validated than Hyp-based ligands.[3][]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific target protein, linker, and cell line used.

A noteworthy finding is that very high binding affinity to VHL is not always a prerequisite for a highly potent PROTAC.[11] In some instances, ligands with weaker, micromolar binding affinities have been successfully incorporated into PROTACs that induce target degradation at nanomolar concentrations.[11] This highlights the importance of the stability and cooperativity of the ternary complex in driving degradation efficiency.

Experimental Protocols for VHL Ligand and PROTAC Evaluation

A systematic workflow is essential for the evaluation of new VHL ligands and their corresponding PROTACs.

Experimental_Workflow Start Design & Synthesis of VHL Ligand/PROTAC Binding_Assay VHL Binding Affinity Assay (e.g., FP, SPR, ITC) Start->Binding_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., In Vitro Pull-down) Binding_Assay->Ternary_Complex Cell_Permeability Cellular Target Engagement (e.g., NanoBRET) Degradation_Assay Cellular Degradation Assay (e.g., Western Blot, HiBiT) Cell_Permeability->Degradation_Assay Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Degradation_Assay->Cytotoxicity Ternary_Complex->Cell_Permeability Validation Validation with Controls (e.g., non-binding epimers, proteasome inhibitors) Cytotoxicity->Validation End Optimized PROTAC Validation->End

Workflow for the evaluation of VHL ligands and PROTACs.

VHL Binding Affinity Assays

a) Fluorescence Polarization (FP) Assay

  • Principle: This homogeneous assay measures the binding of a VHL ligand to a fluorescently labeled VHL probe. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger VHL protein complex, its tumbling slows, leading to an increase in fluorescence polarization. Test compounds that compete with the fluorescent probe for VHL binding will cause a decrease in the FP signal.[12]

  • Protocol Outline:

    • Thaw and dilute the VHL protein complex (e.g., ELOB/ELOC/VHL) and the fluorescent probe (e.g., BDY FL VH032) in the assay buffer.[13]

    • In a microplate, add the diluted VHL complex to wells designated for the positive control and test inhibitor. Add assay buffer to the negative control and blank wells.[13]

    • Add serial dilutions of the test compound or a known inhibitor (e.g., VH298) to the appropriate wells.[13]

    • Incubate at room temperature to allow for binding to reach equilibrium.[13]

    • Add the diluted fluorescent probe to all wells except the blank.[13]

    • Incubate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking.[13]

    • Measure fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex 485 nm, λem 528 nm).[13]

    • Calculate the IC50 value from the dose-response curve.

b) Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are also powerful techniques to determine the binding affinity and kinetics of VHL ligands.

Cellular Degradation Assays

a) Western Blotting

  • Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells after treatment with a PROTAC. It allows for the determination of key parameters like DC50 and Dmax.

  • Protocol Outline:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified duration.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay like the BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli sample buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

b) Luciferase-based Reporter Assays (e.g., HiBiT, NanoLuc)

  • Principle: These assays involve tagging the target protein with a small luciferase tag. The degradation of the target protein leads to a decrease in luminescence, which can be measured in a plate-based format, offering higher throughput than Western blotting.[14]

Ternary Complex Formation Assays
  • Principle: The formation of a stable ternary complex is often a prerequisite for efficient protein degradation.[15] In vitro pull-down assays can be used to assess the ability of a PROTAC to mediate the interaction between the E3 ligase and the target protein.[15]

  • Protocol Outline:

    • Purify recombinant VHL E3 ligase complex and the target protein.

    • Incubate the purified proteins with the PROTAC molecule.

    • Use an affinity tag on one of the proteins (e.g., GST-VHL) to pull down the complex using beads (e.g., Glutathione Sepharose).[16]

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze the presence of the other protein in the complex by Western blotting.

Conclusion

The hydroxyproline-based scaffold remains the gold standard for VHL-recruiting PROTACs, demonstrating robust performance across a wide range of targets. However, ongoing research into novel scaffolds, such as fluoro-hydroxyproline and thioamide-substituted derivatives, offers exciting opportunities to fine-tune the properties of VHL ligands and expand the chemical space for PROTAC development.[3][6][7][9] A rigorous and systematic evaluation using a combination of biochemical and cellular assays is critical to identify and optimize the next generation of highly effective and selective VHL-based degraders.

References

A Researcher's Guide to Assessing the Selectivity of VHL-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. VHL-based PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these degraders. A critical attribute for their clinical success is selectivity: the ability to degrade the intended target protein while sparing other proteins in the proteome. This guide provides a comparative framework for assessing the selectivity of VHL-based degraders, supported by experimental data and detailed protocols.

Performance Comparison: On-Target Potency and Off-Target Effects

Evaluating the selectivity of a VHL-based degrader requires a quantitative comparison of its potency against the intended target versus its effects on other proteins. This is typically achieved through a combination of targeted and global proteomic analyses.

Table 1: Comparative Degradation Potency of VHL- and CRBN-Based PROTACs Targeting BRD4

PROTACE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)
MZ1 VHLBRD4HeLa29>90
ARV-771 VHLBRD422Rv1<1>95
dBET1 CRBNBRD4MV4;118>98
ARV-825 CRBNBRD4RS4;11<1>95

This table summarizes data from multiple sources to illustrate the typical potencies achieved by VHL- and CRBN-based degraders against the same target, BRD4. Note that direct comparison is challenging due to variations in experimental conditions.

Table 2: Selectivity Profile of a VHL-Based p38α Degrader (NR-11c)

ProteinTreatment% Degradation
p38α (Target) NR-11c (1 µM)>90%
p38β (Off-Target) NR-11c (1 µM)No significant degradation
JNK (Off-Target) NR-11c (1 µM)No significant degradation
ERK1/2 (Off-Target) NR-11c (1 µM)No significant degradation

This table showcases the high selectivity of the VHL-based PROTAC NR-11c for its intended target p38α over other closely related MAP kinases[1].

Key Experimental Protocols for Selectivity Assessment

Accurate and reproducible assessment of degrader selectivity hinges on robust experimental design and execution. The following are detailed protocols for essential techniques.

Global Proteomics using Mass Spectrometry

Quantitative mass spectrometry is the gold standard for unbiased, proteome-wide assessment of degrader selectivity. Tandem Mass Tag (TMT) and Data-Independent Acquisition (DIA) are common approaches.

Protocol: TMT-Based Quantitative Proteomics

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the VHL-based degrader at a concentration around its DC50 value for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

    • Harvest cells, wash with ice-cold PBS, and store pellets at -80°C.

  • Protein Extraction, Digestion, and TMT Labeling:

    • Lyse cell pellets in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using trypsin overnight.

    • Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Combine the TMT-labeled peptide samples.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw MS data using software such as Proteome Discoverer or MaxQuant.

    • Identify and quantify proteins based on the reporter ion intensities.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.

Western Blotting for Target Validation and Orthogonal Confirmation

Western blotting is a targeted approach used to confirm the degradation of the primary target and to validate hits from proteomics studies.

Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Following cell treatment as described above, lyse cells and quantify protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.

Fluorescence Polarization (FP) Displacement Assay for VHL Binding

This biophysical assay measures the binding affinity of the degrader to the VHL E3 ligase, which is a critical parameter for its mechanism of action.

Protocol: FP Displacement Assay

  • Reagent Preparation:

    • Prepare a solution of purified VHL/Elongin B/Elongin C (VCB) complex and a fluorescently labeled VHL ligand (tracer) in an appropriate assay buffer.

  • Assay Setup:

    • In a microplate, add the VHL-based degrader at various concentrations.

    • Add the VCB/tracer mixture to each well.

  • Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the degrader.

  • Data Analysis:

    • Calculate the IC50 value, which represents the concentration of the degrader that causes a 50% reduction in the polarization signal, to determine its binding affinity to VHL.

Visualizing Key Processes

Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Dysfunction HIF1a HIF-1α PHD PHD HIF1a->PHD Prolyl hydroxylation Proteasome Proteasome HIF1a->Proteasome Degradation VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) PHD->VHL_complex Recognition VHL_complex->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex HIF1a_hypoxia HIF-1α (Stable) HIF_dimer HIF-1 Dimer HIF1a_hypoxia->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) Nucleus->Target_Genes Transcription

Caption: The VHL signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_proteomics Global Proteomics (Mass Spectrometry) cluster_western Targeted Analysis (Western Blot) start Treat Cells with VHL-based Degrader lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant digest Protein Digestion quant->digest sds SDS-PAGE quant->sds labeling TMT Labeling digest->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis & Off-target Identification lcms->data_analysis detection Detection & Quantification data_analysis->detection Validate Hits transfer Protein Transfer sds->transfer immuno Immunoblotting transfer->immuno immuno->detection

Caption: Experimental workflow for assessing degrader selectivity.

PROTAC_MoA PROTAC VHL-based PROTAC Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary VHL->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of a VHL-based PROTAC.

Conclusion

The selective degradation of target proteins is paramount for the therapeutic success of VHL-based PROTACs. A multi-pronged approach combining global proteomics, targeted validation by Western blotting, and biophysical characterization of E3 ligase binding provides a comprehensive assessment of a degrader's selectivity profile. By adhering to rigorous experimental protocols and systematic data analysis, researchers can confidently identify and advance VHL-based degraders with the desired selectivity for further development.

References

A Comparative Guide to VHL-Based PROTACs in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs) across different cell lines. By hijacking the VHL E3 ubiquitin ligase, these heterobifunctional molecules induce the degradation of specific proteins of interest (POIs), offering a powerful therapeutic modality for targeting previously "undruggable" proteins.[1][2] This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying mechanisms to aid researchers in the selection and evaluation of VHL-based degraders.

Mechanism of Action: VHL-Based PROTACs

VHL-based PROTACs are engineered molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the target protein, the PROTAC, and VHL brings the protein into close proximity with the E3 ligase machinery.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6]

VHL_PROTAC_Pathway cluster_cell Cell Cytoplasm POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->PROTAC Ternary->VHL Recycled PolyUb_POI Poly-ubiquitinated Target Protein Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General signaling pathway of VHL-based PROTACs.

Data Presentation: Performance Comparison

The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of degradation achieved.[7] The following tables summarize the performance of several well-characterized VHL-based PROTACs against their respective targets in various cancer cell lines.

Table 1: BET Protein Degraders
PROTACTarget(s)Cell LineDC50Dmax (%)
MZ1 BRD2, BRD3, BRD4MV4-11 (AML)~15 nM>95%
MOLM13 (AML)~15 nM>95%
RS4;11 (B-ALL)Not specifiedNear complete degradation
697 (B-ALL)Not specifiedNear complete degradation
ARV-771 BET ProteinsBreast & Esophageal Cancer CellsNot specifiedNot specified

Data sourced from multiple studies.[8][9][10] Activity of MZ1 is generally broad, though some renal cell carcinoma lines lack VHL activity, rendering the PROTAC inactive.[8]

Table 2: Class I HDAC Degraders
PROTACTarget(s)Cell LineDC50 (µM)Dmax (%)
PROTAC 9 (JPS016) HDAC1HCT116 (Colon)0.5577
HDAC3HCT116 (Colon)0.5366
PROTAC 4 HDAC1HCT116 (Colon)0.55~100
HDAC2HCT116 (Colon)Low µM~100
HDAC3HCT116 (Colon)0.53>50

Data from a comparative study in HCT116 cells.[4][11] PROTAC 4 demonstrated near-complete degradation of HDAC1 and HDAC2 at 10 µM.[4] A "hook effect," where efficacy decreases at higher concentrations, was noted for PROTAC 4 with HDAC3.[4]

Table 3: Androgen Receptor (AR) Degraders
PROTACTargetPopulation/Cell LineKey Findings
ARV-110 Androgen ReceptormCRPC Patients46% of patients with AR T878A/S and/or H875Y mutations achieved ≥50% PSA decline.[12][13]
mCRPC PatientsShowed clinical activity in a heavily pretreated patient population.[12]

ARV-110 is a clinical-stage PROTAC. Data is from Phase 1/2 clinical trials in metastatic castration-resistant prostate cancer (mCRPC) patients.[12][13][14]

Table 4: Other Kinase Degraders
PROTACTarget(s)Cell LineDC50 (nM)Dmax (%)
GP262 PI3Kγ / mTORMDA-MB-231 (Breast)42.23 / 45.488.6 / 74.9
PI3Kα / mTORMDA-MB-231 (Breast)227.4 / 45.471.3 / 74.9
PI3KγTHP-1 (Leukemia)88.4>70
NR-11c p38αMDA-MB-231 (Breast)Nanomolar rangeSpecific degradation
p38αT47D (Breast)Nanomolar rangeSpecific degradation

GP262 is a dual-targeting degrader.[15] NR-11c specifically degrades p38α without affecting p38β, JNK, or ERK1/2.[16]

Experimental Protocols

Rigorous and consistent experimental methods are crucial for the evaluation and comparison of PROTACs. Below are detailed protocols for key assays used in their characterization.

Experimental_Workflow start PROTAC Design & Synthesis step1 Cell Treatment (Dose & Time Course) start->step1 step2 Protein Degradation Quantification (Western Blot) step1->step2 step3 Determine DC50 & Dmax step2->step3 step4 Mechanism Validation step3->step4 step5 Ubiquitination Assay step4->step5 Is degradation UPS-dependent? step6 Binding Affinity (FP Assay) step4->step6 Does it form a ternary complex? step7 Selectivity Profiling (Proteomics) step4->step7 Is it selective? end Lead Optimization or In Vivo Studies step5->end step6->end step7->end

Caption: A typical experimental workflow for characterizing a PROTAC.
Western Blot for Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

  • Materials:

    • Cell line expressing the protein of interest.

    • PROTAC compound and vehicle control (e.g., DMSO).

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.[7]

    • SDS-PAGE gels, electrophoresis and transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates. After overnight adherence, treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

    • Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.[7]

    • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[7]

    • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Repeat the wash steps.

      • Probe the same membrane for a loading control.

    • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal.[7] Quantify band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to generate dose-response curves for DC50 and Dmax determination.[7]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system (UPS).[17]

  • Materials:

    • Cell line of interest.

    • PROTAC compound.

    • Proteasome inhibitor (e.g., MG132).

    • Denaturing lysis buffer (containing 1-2% SDS).

    • Immunoprecipitation (IP) buffer.

    • Antibody against the target protein coupled to beads (e.g., Protein A/G agarose).

    • Anti-ubiquitin antibody.

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC. As a positive control, treat a separate set of cells with a proteasome inhibitor (e.g., MG132) alongside the PROTAC to cause accumulation of ubiquitinated proteins.[17]

    • Denaturing Lysis: Lyse the cells in a denaturing buffer to disrupt non-covalent protein interactions, ensuring only covalently attached ubiquitin is detected.[17]

    • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration. Immunoprecipitate the target protein using a specific antibody.[17]

    • Western Blot Analysis: Wash the immunoprecipitated complexes. Elute the proteins and run a Western blot. Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear indicates the presence of polyubiquitinated target protein.[17]

Fluorescence Polarization (FP) Displacement Assay for VHL Binding

This assay measures the binding affinity of a PROTAC or its VHL ligand component to the VHL E3 ligase complex.[18]

  • Materials:

    • Purified VHL/Elongin B/Elongin C (VCB) complex.

    • A fluorescently labeled peptide probe derived from Hypoxia-Inducible Factor-1α (HIF-1α), such as FAM-DEALA-Hyp-YIPD.[18]

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Test compounds (PROTACs or VHL ligands).

    • 384-well black, flat-bottom plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of the VCB complex and the fluorescent probe in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the plate.

    • Add the VCB/probe mixture to each well.

    • Incubate the plate at room temperature (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.

    • Calculate the IC50 value, which represents the concentration of the test compound that causes a 50% reduction in the polarization signal, indicating its binding affinity for VHL.[18]

Ternary_Complex_Logic PROTAC High PROTAC Concentration Binary1 Binary Complex (PROTAC-POI) PROTAC->Binary1 Favors Binary2 Binary Complex (PROTAC-VHL) PROTAC->Binary2 Favors Optimal Optimal PROTAC Concentration Ternary Productive Ternary Complex (POI-PROTAC-VHL) Optimal->Ternary Favors NoDegradation Reduced Degradation (Hook Effect) Binary1->NoDegradation Leads to Binary2->NoDegradation Leads to Degradation Efficient Degradation Ternary->Degradation Leads to

Caption: The central role of ternary complex formation in PROTAC efficacy.

Conclusion

The selection of a VHL-based PROTAC for a specific application depends on numerous factors, including the target protein, the cellular context, and the desired therapeutic window. As demonstrated, the efficacy of a given PROTAC can vary significantly between cell lines, which may be influenced by factors such as the expression levels of VHL and components of the ubiquitin-proteasome system.[8][16] While VHL is a broadly expressed E3 ligase, its inactivation in certain cancers, like renal cell carcinoma, can confer resistance.[8][10] Furthermore, phenomena such as the "hook effect" can limit efficacy at high concentrations, underscoring the importance of careful dose-response studies.[18] The data and protocols presented in this guide offer a foundational resource for researchers to comparatively evaluate VHL-based PROTACs and accelerate the development of novel protein degraders.

References

A Comparative Guide to VHL-Based BET Degraders: Confirming the Mechanism of Action of ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of a novel von Hippel-Lindau (VHL)-based PROTAC, ARV-771, with the well-established VHL-based BET degrader, MZ1. By examining their mechanisms of action, performance data, and the experimental protocols used for their characterization, this guide offers valuable insights for researchers developing next-generation protein degraders.

Unveiling the Mechanism: How VHL-Based PROTACs Eliminate Target Proteins

VHL-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest.[1][2] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects the two.[1]

The primary mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[2] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2]

A key distinction between the two BET degraders highlighted in this guide lies in their selectivity. ARV-771 is a pan-BET degrader, targeting BRD2, BRD3, and BRD4, while MZ1 is recognized as a selective degrader of BRD4.[3] This difference in selectivity can influence their therapeutic efficacy and potential off-target effects.

Performance Showdown: ARV-771 vs. MZ1

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, its ability to promote the formation of a stable ternary complex, and its efficiency in inducing target protein degradation. The following tables summarize the available quantitative data for ARV-771 and MZ1.

CompoundTargetE3 LigaseBinding Affinity (Kd, nM)
ARV-771 BRD2 (BD1/BD2)VHL34 / 4.7[4]
BRD3 (BD1/BD2)VHL8.3 / 7.6[4]
BRD4 (BD1/BD2)VHL9.6 / 7.6[4]
MZ1 BRD4VHL-
CompoundCell LineDC50DmaxIC50 (µM)
ARV-771 22Rv1 (Prostate Cancer)< 5 nM[5]--
VCaP (Prostate Cancer)< 5 nM[5]--
LnCaP95 (Prostate Cancer)< 5 nM[5]--
MDA-MB-231 (Breast Cancer)--0.12 ± 0.04[3]
MDA-MB-436 (Breast Cancer)--0.45 ± 0.02[3]
MZ1 H661, H838 (Lung Cancer)8 nM, 23 nM[2]Complete at 100 nM[2]-
MDA-MB-231 (Breast Cancer)--0.11 ± 0.05[3]
MDA-MB-436 (Breast Cancer)--0.24 ± 0.05[3]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the methods used to characterize these degraders, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

VHL_PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC VHL-based PROTAC (e.g., ARV-771) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VHL-based PROTAC Mechanism of Action

Western_Blot_Workflow Start Start: Seed Cells Treatment Treat cells with ARV-771, MZ1, or vehicle control at varying concentrations Start->Treatment Incubation Incubate for a defined period (e.g., 2, 4, 8, 16, 24 hours) Treatment->Incubation Lysis Lyse cells and collect protein Incubation->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody against the target protein Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity to quantify protein degradation Detection->Analysis End End: Determine DC50 and Dmax Analysis->End

Western Blot Workflow for Degradation

Delving Deeper: Key Experimental Protocols

To rigorously characterize and compare VHL-based degraders like ARV-771 and MZ1, a series of well-defined experimental protocols are essential.

Cellular Degradation Assay via Western Blot

This assay is fundamental for quantifying the extent of target protein degradation induced by a PROTAC.

a. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., 22Rv1 for prostate cancer, MDA-MB-231 for breast cancer) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of ARV-771, MZ1, or a vehicle control (e.g., DMSO).

  • Incubate the cells for various time points (e.g., 2, 4, 8, 16, and 24 hours) at 37°C.

b. Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and clear them by centrifugation.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay using NanoBRET™

This in-cell assay measures the formation of the ternary complex, a critical step in the PROTAC's mechanism of action.[6][7][8]

a. Cell Preparation:

  • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the VHL E3 ligase fused to HaloTag® (acceptor).

b. Assay Execution:

  • Seed the transfected cells into a 96-well plate.

  • Add the HaloTag® NanoBRET® 618 ligand, which serves as the fluorescent acceptor.

  • Treat the cells with a serial dilution of ARV-771, MZ1, or a vehicle control.

  • Add the NanoBRET® Nano-Glo® substrate.

  • Measure the donor and acceptor emission signals using a plate reader equipped with the appropriate filters.

c. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

In Vitro Ubiquitination Assay

This biochemical assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[9][10][11][12][13]

a. Reaction Setup:

  • In a microcentrifuge tube, combine the following purified components:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D2)

    • VHL E3 ligase complex

    • Recombinant target protein (e.g., BRD4)

    • Ubiquitin

    • ATP

    • ARV-771, MZ1, or DMSO control

b. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

c. Detection:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the target protein or an antibody that recognizes ubiquitin.

  • The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the activity of the PROTAC.

Conclusion

This comparative guide provides a framework for understanding and evaluating the mechanism of action of novel VHL-based degraders like ARV-771. By systematically comparing its performance against an established degrader such as MZ1 and employing detailed experimental protocols, researchers can gain crucial insights into the structure-activity relationships that govern PROTAC efficacy. This knowledge is paramount for the rational design and optimization of the next generation of targeted protein degraders with improved potency, selectivity, and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of VHL Ligand-Linker Conjugates 17: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like VHL Ligand-Linker Conjugates 17 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols are mandated by the manufacturer's Safety Data Sheet (SDS) and institutional guidelines, this document provides essential, immediate safety and logistical information based on general best practices for similar research-grade chemical compounds, such as PROTACs.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including a novel compound like a VHL Ligand-Linker Conjugate, is governed by regulations set forth by environmental protection agencies.[1] It is crucial to treat all research compounds as potentially hazardous waste.[1] Never dispose of such chemicals down the sink or in regular trash.[1] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]

Quantitative Data for Disposal Consideration

While a specific SDS for this compound was not found, the following table outlines typical parameters researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[1]Corrosive waste (highly acidic or basic) requires special handling and segregation.[1]
Concentration Limits Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous.[1]Even low concentrations of potent compounds can render a solution hazardous.[1]
Container Size Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.Limits the amount of waste stored in the lab before a scheduled pickup.
Flash Point Liquids with a flash point below 60°C (140°F) are considered ignitable.[1]Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[1]

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a strictly controlled procedure. The following steps outline a general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, always wear appropriate personal protective equipment, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation

Segregate chemical waste by compatibility to prevent dangerous reactions.[1] For instance, halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers.

Step 3: Container Selection

Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[1] Whenever possible, use the original container. Ensure the container is in good condition and has a secure, tight-fitting lid.

Step 4: Labeling

Clearly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name of the contents (e.g., "this compound in DMSO")

  • The approximate concentration and volume

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 5: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure secondary containment is in place to catch any potential leaks.

Step 6: Disposal Request

Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department. Do not move the waste outside of the laboratory yourself.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of chemical waste from a laboratory setting.

cluster_0 Laboratory cluster_1 EHS Department A Waste Generation (VHL Ligand-Linker Conjugate 17) B Wear Appropriate PPE A->B C Segregate Waste by Compatibility B->C D Select & Label Appropriate Container C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup E->F G EHS Collection F->G H Transportation to Waste Facility G->H I Final Disposal H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.

References

Personal protective equipment for handling VHL Ligand-Linker Conjugates 17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of VHL Ligand-Linker Conjugates 17. As a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound is considered potentially hazardous and requires stringent safety protocols.[1][2][3][4][5] The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for specific protocols.[1]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes the recommended PPE for various handling scenarios.

ScenarioRecommended Personal Protective Equipment (PPE)
Handling Solids (weighing, aliquoting) - Disposable, lint-free chemotherapy-rated gown with back closure.[4] - Two pairs of chemotherapy-rated nitrile gloves. - ANSI-approved safety glasses with side shields or splash goggles. - A fit-tested N95 or higher-level respirator.
Handling Liquids (solutions, dilutions) - Disposable, lint-free chemotherapy-rated gown with back closure.[4] - Two pairs of chemotherapy-rated nitrile gloves. - ANSI-approved safety glasses with side shields or splash goggles. - Work should be conducted in a certified chemical fume hood.
Spill Cleanup - Disposable, lint-free chemotherapy-rated gown with back closure.[4] - Two pairs of heavy-duty, chemical-resistant gloves. - Splash goggles and a face shield. - A fit-tested P100 respirator or a powered air-purifying respirator (PAPR).
Waste Disposal - Disposable, lint-free chemotherapy-rated gown with back closure.[4] - Two pairs of chemotherapy-rated nitrile gloves. - ANSI-approved safety glasses with side shields.

Operational and Disposal Plans

A comprehensive approach to handling this compound involves careful planning from receipt to disposal.

Experimental Protocol: Safe Handling in a Laboratory Setting
  • Preparation and Designated Area:

    • All work with this compound, both in solid and liquid form, must be conducted in a designated area, such as a certified chemical fume hood or a containment isolator.

    • Before starting work, ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents to minimize movement in and out of the containment area.

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the following order: gown, inner gloves, respirator, safety glasses/goggles, and outer gloves.

  • Handling Procedures:

    • Solids: When weighing or transferring solid material, use a containment balance enclosure or perform the task in a fume hood with the sash at the lowest practical height. Use disposable weighing boats and spatulas.

    • Liquids: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization. Use a closed system for transfers whenever possible.

  • Post-Handling:

    • After completing the work, decontaminate all surfaces and equipment.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Decontamination Procedures

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Surface Decontamination:

    • Prepare a fresh 1:10 bleach solution or use a validated, commercially available decontaminating agent.[6]

    • Wipe down all surfaces (benchtops, fume hood sash, etc.) that may have come into contact with the compound.

    • Allow for a contact time of at least 10-15 minutes.

    • Follow the bleach wipe with a 70% ethanol (B145695) or sterile water wipe to remove any corrosive residue.[6]

  • Equipment Decontamination:

    • Non-disposable equipment should be disassembled and soaked in a decontaminating solution.

    • Thoroughly rinse with water and then a final rinse with an appropriate solvent (e.g., ethanol) to facilitate drying.

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[1][2]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all contaminated liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[2]

    • Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.

  • Container Selection:

    • Use containers that are compatible with the chemical waste.

    • Ensure containers are properly sealed to prevent leaks or spills.[1]

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS program.[1] Do not dispose of this material down the sink or in the regular trash.[1]

Visual Workflow and Decision-Making Guides

To further clarify the procedures, the following diagrams illustrate the key workflows for handling and spill management.

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_solid Handle Solids in Containment don_ppe->handle_solid handle_liquid Handle Liquids in Fume Hood don_ppe->handle_liquid decontaminate Decontaminate Surfaces & Equipment handle_solid->decontaminate handle_liquid->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe segregate_waste Segregate Solid, Liquid, & Sharps Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_ehs Dispose via Institutional EHS Program segregate_waste->dispose_ehs

Caption: Workflow for Safe Handling and Disposal of this compound.

Spill_Management_Decision_Tree action_node action_node decision_node decision_node spill Spill Occurs is_major Major Spill? (Large volume, outside containment) spill->is_major evacuate Evacuate Area & Alert EHS is_major->evacuate Yes is_minor Minor Spill? (Small volume, contained) is_major->is_minor No alert_personnel Alert Personnel in Immediate Area is_minor->alert_personnel Yes don_spill_ppe Don Spill-Specific PPE alert_personnel->don_spill_ppe contain_spill Contain Spill with Absorbent Material don_spill_ppe->contain_spill cleanup Clean Up Spill & Decontaminate Area contain_spill->cleanup dispose_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_waste

Caption: Decision-Making Process for Spill Management.

References

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